molecular formula C12H20N4O7S B12410324 S-(N-Methylcarbamoyl)glutathione-d3

S-(N-Methylcarbamoyl)glutathione-d3

Cat. No.: B12410324
M. Wt: 367.40 g/mol
InChI Key: ROWIKVIWEBGFSY-LLYRNZNTSA-N
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Description

S-(N-Methylcarbamoyl)glutathione-d3 is a useful research compound. Its molecular formula is C12H20N4O7S and its molecular weight is 367.40 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N4O7S

Molecular Weight

367.40 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3

InChI Key

ROWIKVIWEBGFSY-LLYRNZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

S-(N-Methylcarbamoyl)glutathione-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a significant metabolite of the investigational antitumor agent N-methylformamide and the industrial chemical methyl isocyanate. Its stable isotope labeling makes it an invaluable tool in metabolic studies, serving as a tracer and an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and relevant experimental concepts related to this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that specific physical properties such as melting point, boiling point, and detailed solubility data are not extensively reported in publicly available literature, which is common for specialized research compounds.

PropertyValueSource
Chemical Formula C₁₂H₁₇D₃N₄O₇S[1]
Molecular Weight 367.39 g/mol [1]
CAS Number 127633-23-2[1]
Synonyms N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine[1]
Appearance Not Available[1]
Storage Temperature 2-8°C[1]

Synthesis

G Conceptual Synthesis Pathway GSH Glutathione (B108866) (GSH) SMG_d3 This compound GSH->SMG_d3 MIC_d3 Deuterated Methyl Isocyanate Precursor MIC_d3->SMG_d3

Caption: Conceptual synthesis of this compound.

Biological Activity and Mechanism of Action

The biological significance of S-(N-Methylcarbamoyl)glutathione lies in its reactivity as a carbamoylating agent. The non-deuterated form has been shown to be a reactive conjugate that can donate its N-methylcarbamoyl group to nucleophilic amino acids.[2][3] This process, known as carbamoylation, can alter the structure and function of proteins and other biological molecules.

The primary mechanism involves the nucleophilic attack of a functional group, typically the thiol group (-SH) of a cysteine residue within a peptide or protein, on the carbonyl carbon of the S-(N-methylcarbamoyl) moiety. This results in the transfer of the N-methylcarbamoyl group to the nucleophile and the release of glutathione.[2][3] This reactivity is believed to contribute to the systemic toxicities associated with exposure to methyl isocyanate, as the glutathione conjugate can act as a transport and delivery vehicle for the reactive carbamoylating species.[3]

G Mechanism of Protein Carbamoylation cluster_reactants Reactants cluster_products Products SMG S-(N-Methylcarbamoyl)glutathione CarbamoylatedProtein Carbamoylated Protein SMG->CarbamoylatedProtein transfers N-methylcarbamoyl group GSH Glutathione (GSH) SMG->GSH releases Protein Protein with Nucleophile (e.g., Cysteine-SH) Protein->CarbamoylatedProtein

Caption: Carbamoylation of a protein by S-(N-Methylcarbamoyl)glutathione.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays involving this compound are not widely published. The following represents a generalized workflow for an in vitro protein carbamoylation assay, based on descriptions of experiments conducted with the non-deuterated analog.[2][3]

Objective: To assess the carbamoylating potential of S-(N-Methylcarbamoyl)glutathione on a model protein.

Materials:

  • S-(N-[14C]Methylcarbamoyl)glutathione (radiolabeled for detection)

  • Model protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Method for protein separation (e.g., SDS-PAGE)

  • Method for detection of radioactivity (e.g., liquid scintillation counting or autoradiography)

Generalized Procedure:

  • Preparation: Prepare solutions of the model protein and S-(N-[14C]Methylcarbamoyl)glutathione in PBS.

  • Incubation: Mix the protein and the glutathione conjugate at various concentrations and incubate at 37°C for different time points.

  • Separation: At each time point, stop the reaction and separate the protein from the unreacted glutathione conjugate. This can be achieved by methods such as precipitation or dialysis. For SDS-PAGE, the protein is denatured and separated by size.

  • Detection: Quantify the amount of radioactivity covalently bound to the protein. This can be done by excising the protein band from the gel and using liquid scintillation counting, or by exposing the gel to an autoradiography film.

  • Analysis: Analyze the extent of carbamoylation as a function of time and concentration.

G In Vitro Protein Carbamoylation Assay Workflow Prep Prepare Reactants (Protein & Radiolabeled SMG) Incubate Incubate at 37°C Prep->Incubate Separate Separate Protein from Unreacted SMG Incubate->Separate Detect Detect Radioactivity on Protein Separate->Detect Analyze Analyze Data Detect->Analyze

References

Synthesis of Deuterated S-(N-Methylcarbamoyl)glutathione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated S-(N-Methylcarbamoyl)glutathione, specifically S-(N-trideuteromethylcarbamoyl)glutathione (S-(N-Methylcarbamoyl)glutathione-d3). This isotopically labeled compound is a critical tool for researchers in drug metabolism, toxicology, and pharmacology, primarily serving as an internal standard for quantitative mass spectrometry assays and for elucidating the metabolic pathways of xenobiotics such as N-methylformamide. This document details the probable synthetic methodology, presents a framework for quantitative data, outlines experimental protocols, and provides visualizations of the relevant metabolic pathway and synthetic workflow.

Introduction

S-(N-Methylcarbamoyl)glutathione is a significant metabolite formed through the conjugation of glutathione (B108866) (GSH) with methyl isocyanate, a reactive intermediate in the metabolism of compounds like N-methylformamide. The formation of this adduct is implicated in the toxicological profile of N-methylformamide, an investigational antitumor agent known for its hepatotoxicity. The availability of a stable isotope-labeled version, this compound, is invaluable for metabolic studies, allowing for precise quantification and differentiation from its endogenous, non-labeled counterpart. Deuteration of the N-methyl group provides a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based analyses.

Synthetic Approach

Proposed Reaction Scheme

The synthesis is predicated on the reaction between reduced glutathione and trideuteromethyl isocyanate in a suitable solvent system.

Glutathione + Trideuteromethyl Isocyanate → S-(N-trideuteromethylcarbamoyl)glutathione

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values provided are hypothetical and would need to be determined empirically for each synthesis.

ParameterExpected ValueNotes
Reactants
Glutathione (MW: 307.32)1 equiv
Trideuteromethyl Isocyanate (MW: 60.08)1.1-1.5 equivA slight excess of the isocyanate may be used to drive the reaction to completion.
Reaction Conditions
SolventAqueous Buffer/Organic Co-solventA buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) with a miscible organic co-solvent (e.g., acetonitrile (B52724), DMF) may be used to solubilize both reactants.
TemperatureRoom TemperatureThe reaction is typically facile and can be carried out at ambient temperature.
Reaction Time1-4 hoursReaction progress should be monitored by a suitable analytical technique, such as LC-MS.
Product Characterization
Molecular Weight367.39For C12H17D3N4O7S
Isotopic Purity>98%To be determined by mass spectrometry.
Chemical Purity>95%To be determined by HPLC or LC-MS.
Yield
Theoretical YieldCalculatedBased on the limiting reagent (glutathione).
Actual YieldTo be determinedHighly dependent on reaction and purification efficiency.

Experimental Protocols

The following are detailed, albeit inferred, methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of S-(N-trideuteromethylcarbamoyl)glutathione
  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve reduced glutathione (1 equivalent) in a buffered aqueous solution (e.g., 0.1 M sodium phosphate buffer, pH 7.4). If solubility is an issue, a minimal amount of a water-miscible organic solvent like acetonitrile or dimethylformamide can be added.

  • Addition of Deuterated Reagent: To the stirred glutathione solution, add trideuteromethyl isocyanate (1.1-1.5 equivalents) dropwise at room temperature. The isocyanate may be dissolved in a small amount of the organic co-solvent prior to addition.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by withdrawing small aliquots and analyzing them by LC-MS to observe the consumption of glutathione and the formation of the product.

  • Quenching: Once the reaction is complete, any unreacted isocyanate can be quenched by the addition of a primary or secondary amine, or by adjusting the pH.

Purification
  • Initial Workup: Acidify the reaction mixture to pH ~3 with a suitable acid (e.g., trifluoroacetic acid) to protonate the carboxyl groups.

  • Chromatographic Separation: Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 stationary phase.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Fraction Collection and Lyophilization: Collect the fractions containing the desired product as determined by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Characterization
  • Mass Spectrometry: Confirm the molecular weight of the product using high-resolution mass spectrometry (HRMS). The expected [M+H]+ ion for C12H17D3N4O7S is m/z 368.12. The isotopic distribution will confirm the incorporation of three deuterium (B1214612) atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O). The spectrum should be consistent with the structure of S-(N-Methylcarbamoyl)glutathione, with the notable absence of the N-methyl proton signal.

    • ¹³C NMR: A carbon NMR spectrum will further confirm the carbon skeleton of the molecule.

    • ²H NMR: A deuterium NMR spectrum will show a signal corresponding to the trideuteromethyl group.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Glutathione Glutathione Reaction Reaction Glutathione->Reaction d3-Methyl Isocyanate d3-Methyl Isocyanate d3-Methyl Isocyanate->Reaction Crude Product Crude Product Reaction->Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Lyophilization Lyophilization Fraction Collection->Lyophilization Pure Product Pure Product Lyophilization->Pure Product HRMS HRMS Pure Product->HRMS NMR NMR Pure Product->NMR

Caption: Synthetic workflow for this compound.

Metabolic Pathway of N-Methylformamide

G N-Methylformamide N-Methylformamide Oxidation Oxidation N-Methylformamide->Oxidation Methyl Isocyanate Methyl Isocyanate Oxidation->Methyl Isocyanate Conjugation Conjugation Methyl Isocyanate->Conjugation Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Conjugation S-(N-Methylcarbamoyl)glutathione S-(N-Methylcarbamoyl)glutathione Conjugation->S-(N-Methylcarbamoyl)glutathione Further Metabolism Further Metabolism S-(N-Methylcarbamoyl)glutathione->Further Metabolism Mercapturic Acid Derivative Mercapturic Acid Derivative Further Metabolism->Mercapturic Acid Derivative

Caption: Metabolic activation of N-methylformamide to S-(N-Methylcarbamoyl)glutathione.

Conclusion

The synthesis of deuterated S-(N-Methylcarbamoyl)glutathione is a key enabling technology for advanced research in drug metabolism and toxicology. While a definitive published protocol is elusive, established chemical principles allow for a reliable synthetic strategy. This guide provides the necessary theoretical and practical framework for researchers to produce and characterize this important analytical standard. The availability of this compound will continue to support the development of safer pharmaceuticals and a deeper understanding of the metabolic fate of xenobiotics.

An In-depth Technical Guide on the Core Mechanism of Action of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a metabolite of the experimental anticancer agent N-methylformamide. Its mechanism of action is primarily centered on the inhibition of the glyoxalase system, a critical pathway for the detoxification of cytotoxic α-oxoaldehydes such as methylglyoxal (B44143). Furthermore, evidence suggests that S-(N-Methylcarbamoyl)glutathione acts as a reactive carbamoylating agent, capable of modifying nucleophilic biomolecules, which contributes to its overall biological activity. The deuterated isotopologue, this compound, serves as an essential tool, primarily as an internal standard, for the accurate quantification of the non-labeled compound in biological matrices using mass spectrometry. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental protocols, and diagrams of the relevant biological pathways.

Introduction

The glyoxalase system, comprising the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2), plays a crucial role in cellular detoxification by converting reactive dicarbonyls like methylglyoxal into non-toxic D-lactate.[1] Cancer cells often exhibit elevated metabolic rates, leading to increased production of methylglyoxal, and consequently, many cancer cell types upregulate the glyoxalase system to survive this metabolic stress.[2] This dependency makes the glyoxalase system an attractive target for anticancer drug development.

S-(N-Methylcarbamoyl)glutathione is a glutathione (B108866) (GSH) conjugate that has been identified as a metabolite of the investigational antitumor drug N-methylformamide.[1][3] Its structure suggests a role as a competitive inhibitor of glyoxalase I, acting as a mimic of the hemithioacetal intermediate formed between glutathione and methylglyoxal. Additionally, S-(N-Methylcarbamoyl)glutathione has been shown to be a reactive species capable of transferring its N-methylcarbamoyl group to other molecules.[4] The deuterium-labeled this compound is a stable isotope-labeled version used for precise quantification in metabolic and pharmacokinetic studies.[5][6]

Core Mechanism of Action

The primary mechanism of action of S-(N-Methylcarbamoyl)glutathione involves two key processes:

  • Inhibition of Glyoxalase I: By acting as a competitive inhibitor of Glo1, S-(N-Methylcarbamoyl)glutathione blocks the detoxification of methylglyoxal. The accumulation of methylglyoxal leads to increased formation of advanced glycation end products (AGEs), oxidative stress, and ultimately, apoptosis.[4]

  • Carbamoylation of Nucleophiles: S-(N-Methylcarbamoyl)glutathione can act as a carbamoylating agent, transferring its N-methylcarbamoyl moiety to nucleophilic groups on proteins and other biomolecules.[4] This covalent modification can alter the function of target proteins, potentially disrupting various cellular signaling pathways.

Glyoxalase I Inhibition Signaling Pathway

The inhibition of glyoxalase I by S-(N-Methylcarbamoyl)glutathione disrupts the normal detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This leads to a cascade of downstream cellular events.

Glyoxalase_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_glyoxalase Glyoxalase System cluster_downstream Downstream Effects of Glo1 Inhibition Glucose Glucose DHAP_G3P DHAP / G3P Glucose->DHAP_G3P Methylglyoxal Methylglyoxal DHAP_G3P->Methylglyoxal Non-enzymatic Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal + GSH Glo1 Glyoxalase I Hemithioacetal->Glo1 SLG S-D-Lactoylglutathione Glo1->SLG Methylglyoxal_acc Methylglyoxal Accumulation Glo2 Glyoxalase II SLG->Glo2 D_Lactate D-Lactate Glo2->D_Lactate + H2O - GSH S_NMC_GSH S-(N-Methylcarbamoyl)glutathione S_NMC_GSH->Glo1 Inhibition AGEs AGE Formation Methylglyoxal_acc->AGEs Oxidative_Stress Oxidative Stress Methylglyoxal_acc->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Inhibition of the Glyoxalase I pathway by S-(N-Methylcarbamoyl)glutathione.
Carbamoylation of Nucleophiles

S-(N-Methylcarbamoyl)glutathione has been identified as a reactive metabolite that can transfer its N-methylcarbamoyl group to nucleophilic amino acids, such as cysteine.[4] This suggests a broader mechanism of action beyond glyoxalase I inhibition, where the compound can directly modify proteins and potentially disrupt their function.

Carbamoylation_Mechanism S_NMC_GSH S-(N-Methylcarbamoyl)glutathione Protein_S_NMC Protein-S-(N-Methylcarbamoyl) S_NMC_GSH->Protein_S_NMC Carbamoylation GSH Glutathione (GSH) S_NMC_GSH->GSH Release Protein_SH Protein-SH (e.g., Cysteine residue)

Carbamoylation of a protein thiol by S-(N-Methylcarbamoyl)glutathione.

Quantitative Data

Direct quantitative data for the inhibition of glyoxalase I by S-(N-Methylcarbamoyl)glutathione is limited in the current literature. However, data for the closely related analogue, S-(N-hydroxy-N-methylcarbamoyl)glutathione, provides a valuable point of reference.

CompoundEnzyme SourceInhibition TypeKiReference
S-(N-hydroxy-N-methylcarbamoyl)glutathioneYeast Glyoxalase ICompetitive68 µM[7]
CompoundEnzyme SourceKmkcatReference
S-(N-hydroxy-N-methylcarbamoyl)glutathioneBovine Liver Glyoxalase II0.48 mM~2 x 10-5-fold of normal substrate[7]
ReactionConditionsResultReference
Carbamoylation of Cysteine by S-(N-Methylcarbamoyl)glutathionepH 7.4, 37°C, 2 hr42.5% conversion to S-(N-methylcarbamoyl)cysteine[4]

Experimental Protocols

Synthesis of S-(N-Methylcarbamoyl)glutathione

Alternatively, as S-(N-Methylcarbamoyl)glutathione is a metabolite of N-methylformamide, it can be isolated from the bile of animals administered with N-methylformamide.[3]

Glyoxalase I Inhibition Assay

The activity of glyoxalase I is typically measured spectrophotometrically by monitoring the formation of S-D-lactoylglutathione at 240 nm.

Materials:

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.6)

  • Methylglyoxal solution

  • Reduced glutathione (GSH)

  • Yeast or human recombinant glyoxalase I

  • S-(N-Methylcarbamoyl)glutathione (inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, methylglyoxal, and GSH. Incubate for at least 10 minutes at room temperature to allow for the non-enzymatic formation of the hemithioacetal substrate.

  • Prepare serial dilutions of S-(N-Methylcarbamoyl)glutathione in the reaction buffer.

  • To each well of the 96-well plate, add the reaction mixture and the inhibitor solution.

  • Initiate the reaction by adding glyoxalase I to each well.

  • Immediately measure the increase in absorbance at 240 nm over time.

  • Calculate the initial reaction velocities and determine the inhibitory constants (e.g., IC50 or Ki) by fitting the data to appropriate enzyme inhibition models.

Glo1_Assay_Workflow Prepare_Substrate 1. Prepare Substrate Mix (Buffer, Methylglyoxal, GSH) Add_to_Plate 3. Add Substrate Mix and Inhibitor to Plate Prepare_Substrate->Add_to_Plate Prepare_Inhibitor 2. Prepare Inhibitor Dilutions (S-(N-Methylcarbamoyl)glutathione) Prepare_Inhibitor->Add_to_Plate Initiate_Reaction 4. Add Glyoxalase I Add_to_Plate->Initiate_Reaction Measure_Absorbance 5. Measure A240 over time Initiate_Reaction->Measure_Absorbance Analyze_Data 6. Calculate Velocity and Inhibition Constants Measure_Absorbance->Analyze_Data

Workflow for a Glyoxalase I inhibition assay.
LC-MS/MS Quantification of this compound

The use of this compound as an internal standard allows for accurate quantification of the unlabeled analyte in biological samples.

Materials:

  • Biological sample (e.g., plasma, bile, cell lysate)

  • This compound (internal standard)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Spike the biological sample with a known concentration of this compound. Precipitate proteins using a suitable method (e.g., addition of cold acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant.

  • LC Separation: Inject the supernatant onto a C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both S-(N-Methylcarbamoyl)glutathione and this compound in multiple reaction monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using known concentrations of S-(N-Methylcarbamoyl)glutathione spiked into a similar biological matrix. Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

This compound is a valuable research tool for studying the metabolism and mechanism of action of its non-deuterated counterpart. The primary mechanism of S-(N-Methylcarbamoyl)glutathione involves the inhibition of glyoxalase I, leading to the accumulation of cytotoxic methylglyoxal and subsequent cell death. Additionally, its ability to act as a carbamoylating agent presents a secondary mechanism that may contribute to its overall biological effects. Further research is warranted to fully elucidate the specific protein targets of its carbamoylating activity and to obtain more precise quantitative data on its glyoxalase I inhibitory potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the glyoxalase system with compounds like S-(N-Methylcarbamoyl)glutathione.

References

The Role of S-(N-Methylcarbamoyl)glutathione-d3 in N-methylformamide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylformamide (NMF) is an organic solvent with industrial applications and has also been investigated as an anti-cancer agent. However, its utility is hampered by dose-limiting hepatotoxicity. Understanding the metabolic fate of NMF is crucial for elucidating the mechanisms of its toxicity and for the development of safer analogues or therapeutic strategies. A key step in the biotransformation of NMF is its oxidative metabolism, leading to the formation of reactive intermediates that are subsequently detoxified. This guide focuses on the pivotal role of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated analogue of a critical glutathione (B108866) conjugate, in the metabolism of NMF. The inclusion of the deuterated species is central to metabolic studies employing isotope tracing techniques to delineate bioactivation pathways and quantify metabolite flux.

Metabolic Pathway of N-methylformamide

The metabolism of N-methylformamide is a multi-step process initiated by oxidation, primarily mediated by the cytochrome P450 enzyme CYP2E1. This initial step is believed to be the rate-limiting factor in NMF's bioactivation and is directly linked to its hepatotoxic effects.

The proposed metabolic cascade is as follows:

  • Oxidation: NMF is oxidized at the formyl position by CYP2E1. This enzymatic reaction is thought to generate a highly reactive and unstable intermediate, believed to be methyl isocyanate (CH₃NCO). The substitution of hydrogen with deuterium (B1214612) at the formyl group of NMF has been shown to significantly reduce the formation of downstream metabolites and decrease hepatotoxicity, indicating that the cleavage of this C-H bond is a critical step.

  • Glutathione Conjugation: The electrophilic methyl isocyanate readily reacts with the nucleophilic thiol group of glutathione (GSH), a tripeptide ubiquitously present in cells for detoxification. This conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of S-(N-Methylcarbamoyl)glutathione.

  • Further Metabolism and Excretion: S-(N-Methylcarbamoyl)glutathione is a biliary metabolite, meaning it is transported into the bile for elimination. It can also be further processed in the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to form N-acetyl-S-(N-methylcarbamoyl)cysteine. This mercapturic acid derivative is a major urinary metabolite of NMF.[1] The formation of these glutathione-derived conjugates is a key indicator of the bioactivation of NMF to a reactive species.

The metabolic activation and detoxification pathway of N-methylformamide is depicted in the following diagram:

NMF_Metabolism NMF N-Methylformamide Reactive_Intermediate Methyl Isocyanate (Reactive Intermediate) NMF->Reactive_Intermediate CYP2E1 Oxidation GSH_conjugate S-(N-Methylcarbamoyl)glutathione Reactive_Intermediate->GSH_conjugate + Glutathione (GSH) Mercapturate N-Acetyl-S-(N-methylcarbamoyl)cysteine GSH_conjugate->Mercapturate Mercapturic Acid Pathway Bile Biliary Excretion GSH_conjugate->Bile Urine Urinary Excretion Mercapturate->Urine

Metabolic activation and detoxification pathway of N-methylformamide.

Quantitative Data on N-methylformamide Metabolism and Toxicity

The following tables summarize key quantitative data related to the metabolism and hepatotoxicity of NMF, primarily from studies in mice.

Table 1: Dose-Dependent Hepatotoxicity of N-methylformamide in Mice

NMF Dose (mg/kg)Species/StrainObservationReference
100-200MiceThreshold dose for zone 3 haemorrhagic necrosis.[2]
200BALB/c MiceDepletion of hepatic glutathione to 21% of control levels 2 hours post-administration.
200CBA/CA and BDF1 MiceDepletion of hepatic glutathione to 53% of control levels with no observed hepatotoxicity.
100BALB/c Mice (pre-treated with buthionine sulfoximine)Hepatotoxic dose threshold decreased from 150 mg/kg.

Table 2: In Vitro Metabolism and Cytotoxicity of N-methylformamide in Mouse Hepatocytes

CompoundConcentrationObservation
N-methylformamide (NMF)VariesConcentration-dependent toxicity, metabolism, and glutathione depletion.
[2H]NMF (deuterated)VariesMarkedly less cytotoxic than NMF, yielding only 35% of the N-methylcarbamoylating metabolite and causing less glutathione depletion.

Experimental Protocols

Detailed methodologies are critical for the accurate study of NMF metabolism and the role of this compound. Below are synthesized protocols based on published literature.

Protocol 1: Analysis of N-methylformamide Metabolites by LC-MS/MS

This protocol is adapted for the sensitive detection and quantification of S-(N-Methylcarbamoyl)glutathione and its downstream metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine, in biological matrices such as bile and urine. The use of a deuterated internal standard like this compound is essential for accurate quantification.

1. Sample Preparation (Bile or Urine):

  • Thaw frozen samples on ice.
  • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
  • To 100 µL of supernatant, add 10 µL of an internal standard solution (this compound in methanol).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the metabolites, for example, starting at 2% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

A generalized workflow for this experimental protocol is illustrated below:

LCMS_Workflow Sample_Collection Biological Sample Collection (Bile/Urine) Spiking Spike with Internal Standard (this compound) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Supernatant Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for LC-MS/MS analysis of NMF metabolites.
Protocol 2: In Vivo Assessment of N-methylformamide Hepatotoxicity in Mice

This protocol outlines a typical procedure to evaluate the dose-dependent liver injury induced by NMF.

1. Animal Model:

  • Species: Male BALB/c mice (8-10 weeks old) are often used as they have been shown to be a susceptible strain.
  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

2. Dosing and Sample Collection:

  • Dose Groups: Prepare NMF solutions in sterile saline. Administer NMF via intraperitoneal (i.p.) injection at various doses (e.g., 0, 50, 100, 150, 200 mg/kg).
  • Time Points: Collect blood and liver tissue at specific time points after NMF administration (e.g., 2, 6, 12, 24 hours).
  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to obtain plasma.
  • Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver for histopathology and snap-freeze the remainder in liquid nitrogen for biochemical analyses.

3. Assessment of Hepatotoxicity:

  • Plasma Analysis: Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the plasma using commercially available kits.
  • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for necrosis, inflammation, and other pathological changes.
  • Hepatic Glutathione Measurement: Homogenize a portion of the frozen liver tissue and measure the concentration of reduced glutathione (GSH) using a commercially available assay kit, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

The logical relationship between NMF metabolism and the assessment of its hepatotoxicity is outlined in the following diagram:

Logic_Diagram cluster_Metabolism Metabolism cluster_Toxicity Hepatotoxicity NMF_Admin NMF Administration CYP2E1_Oxidation CYP2E1 Oxidation NMF_Admin->CYP2E1_Oxidation Reactive_Metabolite Reactive Metabolite Formation CYP2E1_Oxidation->Reactive_Metabolite GSH_Depletion Glutathione Depletion Reactive_Metabolite->GSH_Depletion Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolite->Covalent_Binding Cellular_Damage Hepatocellular Damage GSH_Depletion->Cellular_Damage Leads to Covalent_Binding->Cellular_Damage Leads to Enzyme_Leakage Increased Plasma ALT/AST Cellular_Damage->Enzyme_Leakage Histological_Changes Histopathological Changes (e.g., Necrosis) Cellular_Damage->Histological_Changes

Logical relationship between NMF metabolism and hepatotoxicity.

Conclusion

The formation of S-(N-Methylcarbamoyl)glutathione is a critical event in the biotransformation of N-methylformamide. It serves as a biomarker for the generation of a reactive, electrophilic intermediate and is intrinsically linked to the depletion of hepatic glutathione stores, a key event in the onset of NMF-induced hepatotoxicity. The use of stable isotope-labeled compounds, such as this compound, is indispensable for the precise quantification of this metabolite and for elucidating the kinetics of the metabolic pathways involved. The experimental protocols and data presented in this guide provide a framework for researchers in drug metabolism and toxicology to further investigate the mechanisms of amide-induced liver injury and to develop strategies to mitigate such adverse effects.

References

Understanding S-(N-Methylcarbamoyl)glutathione-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a significant metabolite of the investigational antitumor agent N-methylformamide and the industrial chemical methyl isocyanate.[1] This guide provides an in-depth overview of its biochemical origins, its role as a reactive metabolite, and its biological implications. We will delve into its formation via glutathione (B108866) conjugation, its capacity for protein carbamoylation, and its effects on cellular redox homeostasis. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of its metabolic pathway and reactivity to support further research and drug development.

Introduction

S-(N-Methylcarbamoyl)glutathione is a crucial intermediate in the metabolism of N-methylformamide and methyl isocyanate.[1] Its formation is a result of the conjugation of these parent compounds with glutathione (GSH), a primary endogenous antioxidant. This process, often enzyme-mediated, is typically a detoxification pathway. However, in the case of S-(N-Methylcarbamoyl)glutathione, the resulting thioester is chemically reactive and can act as a carbamoylating agent, transferring its N-methylcarbamoyl group to nucleophilic residues on proteins and other biomolecules.[2][3] This reactivity has significant toxicological implications and may contribute to the cellular effects of the parent compounds. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.

Biochemical Formation and Metabolism

S-(N-Methylcarbamoyl)glutathione is formed through the conjugation of methyl isocyanate with the thiol group of glutathione. Methyl isocyanate itself can be a direct toxicant or a metabolic intermediate of compounds like N-methylformamide. The formation of S-(N-Methylcarbamoyl)glutathione is considered a major metabolic pathway for methyl isocyanate.[4]

The metabolic fate of S-(N-Methylcarbamoyl)glutathione involves further processing through the mercapturic acid pathway, leading to the formation of S-(N-Methylcarbamoyl)-N-acetylcysteine, which is then excreted in the urine.[4] Additionally, due to its inherent reactivity, S-(N-Methylcarbamoyl)glutathione can dissociate to release methyl isocyanate or directly react with other nucleophiles.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolism of methyl isocyanate and the reactivity of its glutathione conjugate.

Table 1: Metabolism of Methyl Isocyanate in Rats

ParameterValueReference
Fraction of injected methyl isocyanate (45.2 µmol) excreted as S-(N-Methylcarbamoyl)-N-acetylcysteine in 24-hour urine24.8 ± 1.9%[4]

Table 2: In Vitro Reactivity of S-(N-Methylcarbamoyl)glutathione

ReactionTime (hours)Conversion (%)ConditionsReference
Reaction with cysteine242.5Buffered aqueous media (pH 7.4, 37°C)[3]

Table 3: Effect of S-(N-Methylcarbamoyl)glutathione and Related Compounds on Isolated Rat Hepatocytes

Compound (Concentration)ParameterEffectIncubation Time (hours)Reference
S-(N-Methylcarbamoyl)glutathione (0.5 mM)Glutathione Reductase ActivityWeak inhibition4[5]
S-(N-Methylcarbamoyl)-L-cysteine (0.5 mM)Glutathione Reductase Activity60 ± 4% activity remaining4[5]
S-(N-Methylcarbamoyl)-L-cysteineIntracellular GSHTime- and concentration-dependent depletionUp to 2[5]

Experimental Protocols

The following are detailed methodologies for the analysis of S-(N-Methylcarbamoyl)glutathione, synthesized from established protocols for glutathione conjugates.

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid and an appropriate concentration of this compound as an internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-(N-Methylcarbamoyl)glutathione: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined by direct infusion of a standard.

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined by direct infusion of the deuterated standard.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Visualizations

Metabolic Pathway and Reactivity of S-(N-Methylcarbamoyl)glutathione

metabolic_pathway NMF N-Methylformamide MIC Methyl Isocyanate NMF->MIC Metabolism SMG S-(N-Methylcarbamoyl)glutathione MIC->SMG + GSH GSH Glutathione (GSH) GSH->SMG Mercapturate Mercapturic Acid Pathway (Excretion) SMG->Mercapturate Further Metabolism CarbamoylatedProtein Carbamoylated Protein (Altered Function/Toxicity) SMG->CarbamoylatedProtein Carbamoylation Protein Protein Protein->CarbamoylatedProtein

Caption: Metabolic formation and reactivity of S-(N-Methylcarbamoyl)glutathione.

Experimental Workflow for Analysis

experimental_workflow Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

References

Navigating the Stability and Storage of S-(N-Methylcarbamoyl)glutathione-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-(N-Methylcarbamoyl)glutathione-d3, a critical isotopically labeled metabolite of the investigational antitumor agent N-methylformamide. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reproducibility of research findings. This document details storage recommendations, potential degradation pathways, and standardized experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The primary recommended storage condition is refrigeration.

ParameterRecommendationSource
Storage Temperature 2-8°C Refrigerator[1]
Shipping Conditions Ambient Temperature[1]
Long-term Storage Frozen at -20°C or -80°C (Inferred from glutathione (B108866) stability studies)[2]
Handling Minimize exposure to light and atmospheric oxygen.

Note: While shipped at ambient temperatures, immediate transfer to refrigerated conditions upon receipt is highly recommended to minimize any potential for degradation. For long-term storage, especially in solution, freezing at -20°C or -80°C is advisable, a practice extrapolated from stability studies on the parent compound, glutathione, which show significantly reduced degradation at lower temperatures.[2]

Potential Degradation Pathways

Direct stability studies on this compound are not extensively published. However, by examining the degradation of the parent molecule, glutathione (GSH), and the reactivity of the S-carbamoyl moiety, we can infer the likely degradation pathways.

The primary degradation route for glutathione is oxidation of the sulfhydryl group to form glutathione disulfide (GSSG).[3][4] This process can be accelerated by exposure to oxygen, elevated temperatures, and certain metal ions.

A second key pathway involves the reactivity of the S-(N-methylcarbamoyl) group . This group has been shown to be chemically reactive, capable of carbamoylating nucleophilic amino acids.[5] This suggests that hydrolysis of the carbamoyl (B1232498) group or reaction with other nucleophiles could be a potential degradation route.

G Potential Degradation Pathways A This compound B Oxidation A->B O2, Metal Ions, Heat D Hydrolysis / Carbamoylation A->D C Oxidized Dimer (GSSG derivative) B->C E Glutathione-d3 + N-Methylcarbamic acid D->E H2O F Carbamoylated Nucleophile + Glutathione-d3 D->F Nucleophile (e.g., R-NH2)

Caption: Inferred degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. The following protocols are based on established methods for glutathione and its derivatives.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, phosphate (B84403) buffer).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3][4]

    • Thermal Degradation: Store solid compound and solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose solid compound and solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining parent compound and identify degradation products.

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acidic I HPLC-UV / LC-MS/MS A->I B Basic B->I C Oxidative C->I D Thermal D->I E Photolytic E->I G Quantify Parent Compound H Identify Degradants F Stock Solution of This compound F->A F->B F->C F->D F->E I->G I->H

Caption: Workflow for a forced degradation study.

Analytical Method for Stability Testing

A robust analytical method is critical for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

HPLC-UV/MS Method Parameters (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210-220 nm
MS Detection Electrospray Ionization (ESI) in positive mode, monitoring for the parent mass and expected degradant masses.

Sample Preparation for Analysis:

  • Deproteinization (for biological samples): If analyzing in a biological matrix, precipitate proteins with an acid such as perchloric acid (PCA), trichloroacetic acid (TCA), or metaphosphoric acid (MPA).[6]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

By adhering to these storage and handling guidelines and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of their studies involving this compound.

References

S-(N-Methylcarbamoyl)glutathione-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated analog of a metabolite of the investigational antitumor agent N-methylformamide. This document is intended for use by professionals in research, scientific, and drug development fields.

Compound Data

This compound is the deuterium-labeled form of S-(N-Methylcarbamoyl)glutathione.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common strategy in drug development to trace and quantify molecules during pharmacokinetic and metabolic studies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its non-deuterated counterpart for comparative purposes.

PropertyThis compoundS-(N-Methylcarbamoyl)glutathione
Catalogue Number PA PEP 000825[3]-
CAS Number 127633-23-2[1][3]38126-73-7[4][5]
Molecular Formula C12H17D3N4O7S[1][3]C12H20N4O7S[4][5]
Molecular Weight 367.39[1][3]364.37[4][5]
Purity Not explicitly stated for the deuterated form.≥95%[4][5]
Appearance Not AvailableWhite or almost white, crystalline powder or colorless crystals.
Storage Conditions 2-8°C Refrigerator[3]Room temperature[4]
Shipping Conditions Ambient[3]Room temperature in continental US; may vary elsewhere.[1]

Experimental Protocols

While a specific, detailed certificate of analysis with experimental protocols for this compound is not publicly available, this section outlines standard analytical methods used for the characterization and quality control of similar glutathione (B108866) derivatives and other small molecules. These protocols are representative of the techniques that would be employed to generate a certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a fundamental technique for assessing the purity of chemical compounds.

Objective: To determine the purity of this compound by separating it from any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in ultrapure water

  • Mobile Phase B: Acetonitrile (B52724)

  • Sample: this compound dissolved in a suitable solvent (e.g., water or a mixture of water and acetonitrile)

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a known concentration of the sample onto the column.

  • Run a gradient elution to separate the components. A typical gradient might be:

    • Isocratic at 5% Mobile Phase B for 5 minutes.

    • Linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

  • Monitor the elution profile using the UV-Vis detector at a suitable wavelength (e.g., 210 nm).

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural identity of the compound.

Objective: To verify the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. For this compound, the expected m/z for the protonated molecule would be approximately 368.40.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and isotopic labeling of the molecule.

Objective: To confirm the chemical structure and the position of the deuterium labels in this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Acquire a ¹H NMR spectrum. The absence of signals at the positions corresponding to the methyl group protons would confirm the deuterium labeling.

  • Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton.

  • If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed to provide more detailed structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the analysis and application of this compound.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_documentation Documentation cluster_product Final Product Synthesis Chemical Synthesis Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity Confirmation (MS) Purification->Identity Structure Structural Verification (NMR) Purification->Structure CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Structure->CoA FinalProduct This compound CoA->FinalProduct

Caption: Quality Control Workflow for this compound.

cluster_drug_dev Drug Development Application cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis cluster_compound Drug Development Application Metabolism Metabolism Studies LCMS LC-MS/MS Bioanalysis Metabolism->LCMS PK Pharmacokinetic (PK) Analysis PK->LCMS Compound This compound (Internal Standard) Compound->LCMS

Caption: Application in Pharmacokinetic and Metabolism Studies.

References

Investigating the Toxicological Profile of S-(N-Methylcarbamoyl)glutathione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione (SMG) is a chemically reactive metabolite of methyl isocyanate, a highly toxic industrial chemical. Understanding the toxicological profile of SMG is crucial for assessing the risks associated with methyl isocyanate exposure and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of SMG, with a focus on its embryotoxicity and proposed mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent pathways and workflows to facilitate a deeper understanding of the toxicological characteristics of this compound.

Introduction

S-(N-Methylcarbamoyl)glutathione is formed in vivo through the conjugation of methyl isocyanate with glutathione (B108866) (GSH), a major endogenous antioxidant.[1] This conjugation is a critical step in the detoxification of methyl isocyanate; however, the resulting SMG is itself a reactive molecule with the potential to exert its own toxic effects.[1] The primary mechanism of SMG's reactivity is its ability to act as a carbamoylating agent, transferring its N-methylcarbamoyl group to nucleophilic biomolecules such as amino acids.[1] This reactivity underlies its observed toxicological effects.

Toxicological Data

The most well-documented toxicological effect of S-(N-Methylcarbamoyl)glutathione is its embryotoxicity, as demonstrated in in vitro studies using mouse embryos.

Embryotoxicity

A key study investigated the effects of SMG on mouse embryos explanted on day 8 of gestation and cultured for 42 hours.[2] The study revealed concentration-dependent decreases in embryonic growth and development.[2] The key quantitative findings from this study are summarized in the table below.

Concentration (mM)Effect on Embryo DevelopmentSpecific Malformations
0.1 - 2.0Concentration-dependent decreases in growth and developmentNot specified at all concentrations
0.25Reduced embryo size to 75% of controlReduced protein content to 63% of control18% of embryos failed to rotateSpinal kinks and somite pair distortion in the forelimb region (38% of embryos)
2.0Complete arrest of embryo developmentHeartbeat was still present in 8 out of 9 embryos

Table 1: Summary of Embryotoxic Effects of S-(N-Methylcarbamoyl)glutathione on Mouse Embryos [2]

The study also noted that the addition of glutathione (GSH) could inhibit the embryotoxicity of SMG, suggesting that competition for carbamoylation targets or replenishment of GSH stores may be protective.[2]

Proposed Mechanisms of Toxicity

The toxicity of S-(N-Methylcarbamoyl)glutathione is believed to stem from its carbamoylating activity, which can lead to the disruption of cellular function through several mechanisms.

Carbamoylation of Nucleophiles

As a reactive glutathione conjugate, SMG can readily transfer its N-methylcarbamoyl moiety to nucleophilic groups on other molecules, particularly the sulfhydryl group of cysteine residues in proteins.[1] This covalent modification can alter the structure and function of critical proteins, leading to cellular dysfunction.

Inhibition of Glutathione Reductase

A plausible mechanism for SMG-induced toxicity is the inhibition of glutathione reductase (GR). Studies on a similar compound, S-(n-butylcarbamoyl)glutathione, have shown that it can cause a time- and concentration-dependent loss of GR activity.[3] Glutathione reductase is a crucial enzyme for maintaining a reduced pool of glutathione (GSH), which is essential for antioxidant defense. Inhibition of GR would lead to an accumulation of oxidized glutathione (GSSG) and a depletion of GSH, rendering cells more susceptible to oxidative stress.

Disruption of Signaling Pathways

While specific signaling pathways affected by SMG have not been definitively elucidated, the known effects of its parent compound, methyl isocyanate, provide some insights. The irritant effects of methyl isocyanate are mediated by the TRPA1 receptor, a member of the transient receptor potential family of ion channels.[4] It is possible that SMG, as a reactive metabolite, could also interact with and modulate the activity of such sensory receptors. Furthermore, exposure to methyl isocyanate has been shown to induce a procoagulant state through the activation of tissue factor, suggesting a potential impact on hemostasis.[5]

G Proposed Mechanism of S-(N-Methylcarbamoyl)glutathione Toxicity cluster_0 Cellular Environment SMG S-(N-Methylcarbamoyl)glutathione Proteins Cellular Proteins (e.g., enzymes, structural proteins) SMG->Proteins Carbamoylation GR Glutathione Reductase SMG->GR Inhibition Cellular_Damage Cellular Damage (e.g., lipid peroxidation, DNA damage) Proteins->Cellular_Damage Leads to GSH Reduced Glutathione (GSH) GR->GSH Reduces ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes GSSG Oxidized Glutathione (GSSG) GSSG->GR ROS->Cellular_Damage Causes Apoptosis Apoptosis/Cell Death Cellular_Damage->Apoptosis Induces

Caption: Proposed mechanism of SMG-induced cellular toxicity.

Experimental Protocols

In Vitro Mouse Embryo Toxicity Assay

This assay is used to assess the potential of a substance to cause developmental toxicity.

Objective: To determine the effect of S-(N-Methylcarbamoyl)glutathione on the growth and development of pre-implantation mouse embryos in culture.

General Procedure:

  • Embryo Collection: Day 8 mouse embryos are explanted from pregnant dams.[2]

  • Culture Medium: Embryos are cultured in rat serum, which serves as the culture medium.[2]

  • Exposure: S-(N-Methylcarbamoyl)glutathione is added to the culture medium at various concentrations. A control group without the test substance is also maintained.

  • Incubation: The embryos are cultured for a specific period (e.g., 42 hours) in a controlled environment (e.g., 37°C, 5% CO2).[2]

  • Assessment: At the end of the culture period, embryos are examined for various endpoints, including:

    • Growth: Embryo size and protein content are measured.[2]

    • Development: Developmental milestones, such as rotation and heartbeat, are recorded.[2]

    • Morphology: The presence of any structural abnormalities (e.g., spinal kinks, somite distortion) is noted.[2]

    • Biochemical Markers: DNA content and thymidine (B127349) incorporation can be measured to assess cell proliferation.[2]

G Workflow for In Vitro Mouse Embryo Toxicity Assay start Start collect_embryos Collect Day 8 Mouse Embryos start->collect_embryos prepare_culture Prepare Culture Medium (Rat Serum) collect_embryos->prepare_culture expose_embryos Expose Embryos to SMG (Different Concentrations) prepare_culture->expose_embryos incubate Incubate for 42 hours (37°C, 5% CO2) expose_embryos->incubate assess_endpoints Assess Developmental and Morphological Endpoints incubate->assess_endpoints analyze_data Analyze and Compare Data with Control Group assess_endpoints->analyze_data end End analyze_data->end

Caption: Generalized workflow for the in vitro mouse embryo toxicity assay.

Glutathione Reductase Inhibition Assay

This assay is used to determine if a substance inhibits the activity of the enzyme glutathione reductase.

Objective: To measure the inhibitory effect of S-(N-Methylcarbamoyl)glutathione on glutathione reductase activity in vitro.

General Procedure:

  • Enzyme Source: Purified glutathione reductase from a suitable source (e.g., yeast, bovine intestinal mucosa) is used.[3]

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH, and the enzyme.[3]

  • Inhibition: S-(N-Methylcarbamoyl)glutathione is added to the reaction mixture at various concentrations. A control without the inhibitor is also run.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, oxidized glutathione (GSSG).[3]

  • Measurement: The activity of glutathione reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.

Genotoxicity and Carcinogenicity

To date, there are no publicly available studies that have specifically evaluated the genotoxicity or carcinogenicity of S-(N-Methylcarbamoyl)glutathione. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and in vitro chromosomal aberration assay would be necessary to assess the mutagenic and clastogenic potential of this compound. Given that SMG is a reactive carbamoylating agent, and its parent compound, methyl isocyanate, is known to be genotoxic, it is plausible that SMG may also possess genotoxic properties.

Conclusion and Future Directions

The current toxicological data on S-(N-Methylcarbamoyl)glutathione primarily highlight its potential for developmental toxicity, as evidenced by in vitro mouse embryo studies. The proposed mechanism of toxicity centers on its carbamoylating activity, which can lead to the functional impairment of essential proteins and enzymes like glutathione reductase. However, a comprehensive toxicological profile of SMG is far from complete.

Future research should focus on:

  • In vivo toxicity studies: To determine the acute, sub-chronic, and chronic toxicity of SMG in animal models.

  • Genotoxicity assessment: To evaluate the mutagenic and clastogenic potential of SMG using a standard battery of genotoxicity tests.

  • Carcinogenicity bioassays: To assess the long-term carcinogenic potential of SMG.

  • Mechanistic studies: To identify the specific cellular targets of SMG carbamoylation and to elucidate the precise signaling pathways that are disrupted by this compound.

A more complete understanding of the toxicological profile of S-(N-Methylcarbamoyl)glutathione is essential for a thorough risk assessment of methyl isocyanate exposure and for the development of effective strategies to mitigate its adverse health effects.

References

Methodological & Application

Application Note and Protocol for the Quantification of S-(N-Methylcarbamoyl)glutathione-d3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione is a metabolite of interest in toxicology and pharmacology, often formed from the reaction of methyl isocyanate with glutathione (B108866).[1] Accurate quantification of this conjugate and its stable isotope-labeled internal standard, S-(N-Methylcarbamoyl)glutathione-d3, is crucial for pharmacokinetic and metabolism studies. This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of S-(N-Methylcarbamoyl)glutathione in biological matrices.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of S-(N-Methylcarbamoyl)glutathione. A stable isotope-labeled internal standard, this compound, is used to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3] Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • S-(N-Methylcarbamoyl)glutathione (≥95% purity)[4]

  • This compound (≥95% purity, isotopic purity ≥98%)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Perchloric acid (70%)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Thawing: Thaw all biological samples (e.g., plasma) and reagents on ice.

  • Spiking Internal Standard: To 100 µL of each sample, standard, and quality control, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

  • Protein Precipitation: Add 300 µL of ice-cold 4% (v/v) perchloric acid in acetonitrile to each tube.[5]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
S-(N-Methylcarbamoyl)glutathione 365.1236.10.053015
This compound (IS) 368.1239.10.053015

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.02598.5
2.50.063101.2
50.128102.4
100.25599.8
250.64098.9
501.275100.5
1002.56099.3
2506.380101.8

Linearity: The method was linear over the concentration range of 1-250 ng/mL with a coefficient of determination (r²) > 0.998.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC 34.25.8102.1101.5
Medium QC 753.14.598.799.2
High QC 2002.83.9100.8100.3
Method Sensitivity
ParameterValue
Lower Limit of Detection (LLOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is protein_precip Protein Precipitation (300 µL 4% PCA in ACN) add_is->protein_precip vortex Vortex (30s) protein_precip->vortex centrifuge Centrifuge (14,000g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of S-(N-Methylcarbamoyl)glutathione.

signaling_pathway cluster_formation Metabolite Formation cluster_quantification Analytical Quantification mic Methyl Isocyanate gsh_mc S-(N-Methylcarbamoyl)glutathione mic->gsh_mc Conjugation gsh Glutathione (GSH) gsh->gsh_mc gsh_mc_sample S-(N-Methylcarbamoyl)glutathione (in sample) gsh_mc->gsh_mc_sample lc_ms LC-MS/MS Analysis gsh_mc_sample->lc_ms gsh_mc_d3 This compound (Internal Standard) gsh_mc_d3->lc_ms ratio Peak Area Ratio (Analyte/IS) lc_ms->ratio concentration Concentration Determination ratio->concentration

Caption: Formation and quantification pathway of S-(N-Methylcarbamoyl)glutathione.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of S-(N-Methylcarbamoyl)glutathione in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in drug development and clinical research settings.

References

Application Note: High-Throughput Quantification of S-(N-Methylcarbamoyl)glutathione in Biological Matrices using S-(N-Methylcarbamoyl)glutathione-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(N-Methylcarbamoyl)glutathione is a key metabolite in various biological pathways and a potential biomarker for exposure to certain xenobiotics. Accurate and precise quantification of this analyte in complex biological matrices is crucial for toxicological studies and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of S-(N-Methylcarbamoyl)glutathione in plasma and cell culture samples, utilizing its stable isotope-labeled analog, S-(N-Methylcarbamoyl)glutathione-d3, as an internal standard to ensure high accuracy and reproducibility.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of S-(N-Methylcarbamoyl)glutathione using a stable isotope-labeled internal standard.

workflow Experimental Workflow for S-(N-Methylcarbamoyl)glutathione Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile, TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify logical_relationship Principle of Internal Standard Correction cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_process Analytical Process Analyte_Sample Analyte in Sample Variation Sample Prep & MS Variation Analyte_Sample->Variation Analyte_Response Analyte MS Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Spike Known Amount of IS Added IS_Spike->Variation IS_Response IS MS Response IS_Response->Ratio Variation->Analyte_Response Variation->IS_Response Quantification Accurate Quantification Ratio->Quantification

Application Notes & Protocol: Quantitative Analysis of N-methylformamide (NMF) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylformamide (NMF) is an industrial solvent and a key metabolite of N,N-dimethylformamide (DMF), a widely used organic compound.[1][2] Monitoring NMF and its metabolites is crucial for assessing occupational exposure to DMF and for understanding the toxicology and hepatotoxicity associated with these compounds.[3][4] This document provides detailed protocols for the quantitative analysis of major NMF metabolites in biological matrices, primarily urine, using modern analytical techniques.

Metabolism of N-methylformamide

NMF is primarily formed in the body through the metabolism of DMF, which is first catalyzed by cytochrome P450 enzymes (specifically CYP2E1) to N-hydroxymethyl-N-methylformamide (HMMF).[2][4] HMMF is unstable and breaks down to NMF.[2] NMF itself undergoes further metabolism. One significant pathway involves oxidation and subsequent conjugation with glutathione, leading to the formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a mercapturic acid derivative that is excreted in the urine.[5] This pathway is believed to involve a highly reactive intermediate, possibly methyl isocyanate (MIC), which is linked to the compound's toxicity.[4][5][6] Other reported metabolites include methylamine (B109427) and carbon dioxide.[5]

substance substance enzyme enzyme intermediate intermediate metabolite metabolite DMF N,N-Dimethylformamide (DMF) HMMF N-hydroxymethyl-N-methylformamide (HMMF) DMF->HMMF NMF N-methylformamide (NMF) HMMF->NMF Spontaneous breakdown MIC Methyl Isocyanate (MIC) (Reactive Intermediate) NMF->MIC Glutathione_Conj S-(N-methylcarbamoyl)glutathione MIC->Glutathione_Conj AMCC N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) (Urinary Metabolite) Glutathione_Conj->AMCC CYP2E1_1 CYP2E1 CYP2E1_1->HMMF CYP2E1_2 CYP2E1 CYP2E1_2->MIC GSH Glutathione Conjugation GSH->Glutathione_Conj Processing Further Processing Processing->AMCC

Figure 1: Metabolic pathway of DMF to NMF and its major metabolite AMCC.
Analytical Methodologies

The primary methods for quantifying NMF metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: Historically used for NMF analysis. A significant drawback is the thermal instability of HMMF, which converts to NMF in the hot GC injection port.[7] This prevents the separate quantification of HMMF and NMF, leading to a combined measurement often referred to as "total NMF".[7][8] Analysis of the polar metabolite AMCC by GC requires complex derivatization to make it volatile.[7]

  • LC-MS/MS: This is the preferred method as it overcomes the limitations of GC-MS. It allows for the direct, simultaneous measurement of HMMF, NMF, and AMCC in a single analytical run without the need for derivatization or concern for thermal degradation.[7][9] This provides a more accurate and detailed metabolic profile.

Data Presentation: Summary of Analytical Methods and Quantitative Data

Table 1: Comparison of Analytical Methods for NMF Metabolite Analysis

Feature GC-MS LC-MS/MS
Principle Separation of volatile compounds followed by mass-based detection. Separation of compounds in liquid phase followed by specific mass-based detection.
Analytes Measured "Total NMF" (NMF + HMMF); AMCC requires derivatization.[7] Simultaneous NMF, HMMF, AMCC.[7]
Sample Preparation May require extraction and/or derivatization.[7][10] Simple "dilute-and-shoot" for urine is often sufficient.[7]
Throughput Lower due to sample preparation complexity. Higher due to simpler sample preparation.
Specificity Cannot distinguish between NMF and HMMF.[7] High; can easily distinguish isomers and labile compounds.[7]

| Recommendation | Suitable for measuring "total NMF" for basic exposure monitoring.[8] | Recommended for detailed toxicological studies and accurate risk assessment.[8] |

Table 2: Example Quantitative Data for NMF Metabolites in Urine

Parameter Value / Observation Reference
Linearity Range (LC-MS/MS) 0.004 - 8 µg/mL for NMF, HMMF, and AMCC [7]
Inter-batch Precision (LC-MS/MS) 1.3 - 9.8% [7]
Inter-batch Accuracy (LC-MS/MS) 94.7 - 116.8% [7]
Approximate Molar Excretion Ratio HMMF : NMF : AMCC ≈ 4 : 1 : 1 [7]
Excretion Half-time (after 8hr exposure to DMF) "MF" (HMMF+NMF): ~4 hrs; AMCC: ~23 hrs [6]

| Urinary NMF as Exposure Index | A linear correlation exists between urinary NMF and environmental DMF concentration. |[11] |

Experimental Protocols

Protocol 1: Simultaneous Quantification of NMF, HMMF, and AMCC in Urine by LC-MS/MS

This protocol is based on the method described by Sohn et al. (2005) and is the recommended approach for its specificity and simplicity.[7]

A. Sample Collection and Storage

  • Collect urine samples in polypropylene (B1209903) tubes.

  • To prevent degradation of metabolites, immediately freeze samples and store them at ≤ -20°C, with -80°C being optimal for long-term storage.[12]

  • Avoid repeated freeze-thaw cycles to maintain sample integrity.[13]

B. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 15 seconds to ensure homogeneity.

  • Centrifuge the samples at 4°C and ~10,000 x g for 10 minutes to pellet any particulate matter.[14]

  • In a clean microcentrifuge tube, dilute 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 10% methanol (B129727) in 2mM formic acid).

  • Vortex the diluted sample.

  • Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or regenerated cellulose) into an autosampler vial.[15]

C. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC or HPLC system.

  • Column: Capcell Pak MF SG80 (5 µm, 2.0 x 150 mm) or equivalent reverse-phase column.[7]

  • Mobile Phase: 10% Methanol in 2 mM aqueous formic acid.[7]

  • Mode: Isocratic elution.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.[14]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions:

    • NMF: Precursor ion [M+H]⁺ m/z 60.1 -> Product ion m/z 44.1

    • HMMF: Precursor ion [M+H]⁺ m/z 90.1 -> Product ion m/z 60.1

    • AMCC: Precursor ion [M+H]⁺ m/z 221.1 -> Product ion m/z 162.1 (Note: These are representative transitions; they must be optimized on the specific instrument used.)

D. Quantification

  • Prepare stock solutions of NMF, HMMF, and AMCC analytical standards in methanol.

  • Create a series of calibration standards by spiking appropriate volumes of the stock solutions into pooled control urine (or synthetic urine) to achieve concentrations across the desired range (e.g., 0.005 to 10 µg/mL).[7]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples using the same sample preparation procedure (Section B).

  • Construct a calibration curve for each analyte by plotting the peak area against the nominal concentration and applying a linear regression with 1/x weighting.

  • Quantify the metabolites in the unknown samples by interpolating their peak areas from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge (10,000 x g) urine->centrifuge dilute Dilute Supernatant (1:10 with mobile phase) centrifuge->dilute filter Filter (0.22 µm) dilute->filter autosampler Autosampler Vial filter->autosampler hplc UHPLC Separation (Reverse Phase) autosampler->hplc ms Tandem MS Detection (ESI+, MRM Mode) hplc->ms data Data Processing & Quantification ms->data

Figure 2: Workflow for LC-MS/MS analysis of NMF metabolites in urine.
Protocol 2: Quantification of "Total NMF" in Urine by GC-MS

This protocol is suitable for biomonitoring when distinguishing between NMF and HMMF is not required.

A. Sample Collection and Storage

  • Follow the same procedure as described in Protocol 1, Section A.

B. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples at room temperature and vortex.

  • Pipette 1 mL of urine into a 15 mL glass screw-cap tube.

  • Add an internal standard (e.g., a deuterated NMF analogue, if available).

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at ~2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dry residue in 100 µL of ethyl acetate (B1210297) and transfer to a GC-MS autosampler vial with an insert.

C. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Injector Temperature: 250°C (to ensure thermal conversion of HMMF to NMF).[16]

  • Injection Mode: Splitless (1 µL injection).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 min.

    • Ramp: 20°C/min to 240°C.

    • Hold at 240°C for 5 min.[16]

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for NMF (m/z): 60 (molecular ion), 30, 29.

D. Quantification

  • Prepare calibration standards by spiking NMF into control urine and processing them through the same extraction procedure (Section B).

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 60) against the concentration.

  • Quantify "Total NMF" in unknown samples using the calibration curve.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (+ Internal Standard) lle Liquid-Liquid Extraction (e.g., Dichloromethane) urine->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Ethyl Acetate evap->recon vial Autosampler Vial recon->vial gc GC Separation (Injector at 250°C) vial->gc ms MS Detection (EI, SIM Mode) gc->ms data Data Processing & Quantification ('Total NMF') ms->data

References

Application Notes and Protocols for S-(N-Methylcarbamoyl)glutathione-d3 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(N-Methylcarbamoyl)glutathione is a reactive metabolite that can be formed in vivo. Its analysis in plasma is crucial for understanding the metabolism and potential toxicity of certain xenobiotics. This document provides a detailed protocol for the sample preparation of S-(N-Methylcarbamoyl)glutathione and its deuterated internal standard, S-(N-Methylcarbamoyl)glutathione-d3, from plasma samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to ensure the stability of the analyte and provide a clean extract for sensitive and reliable quantification.

Due to the inherent reactivity of thiol-containing compounds and their susceptibility to oxidation, proper sample handling and preparation are critical for accurate measurement.[1] This protocol incorporates protein precipitation to remove larger molecules and includes steps to stabilize the analyte.

Experimental Protocols

Materials and Reagents
  • Blank plasma (Human, Rat, etc.) collected in EDTA tubes

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Perchloric acid (PCA), 70%

  • 5-Sulfosalicylic acid (SSA)

  • N-Ethylmaleimide (NEM)[2]

  • Ammonium formate

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 rpm and 4°C

Sample Preparation: Protein Precipitation Method

This protocol is adapted from established methods for similar glutathione (B108866) adducts and is designed to be robust and straightforward.[3][4]

  • Preparation of Solutions:

    • Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a working spiking solution at a concentration of 500 nM in water.

    • Precipitation Solution: Prepare a solution of 10% (w/v) 5-Sulfosalicylic acid (SSA) in water. Store at 4°C. Alternatively, a 2% perchloric acid solution can be used.[3][4]

    • Stabilizing Agent (Optional but Recommended): Prepare a 100 mM solution of N-Ethylmaleimide (NEM) in methanol.[2]

  • Sample Thawing and Spiking:

    • Thaw frozen plasma samples on ice to prevent degradation.

    • For each 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of the 500 nM internal standard spiking solution.

    • Vortex briefly to mix.

  • Stabilization (Optional but Recommended):

    • To prevent disulfide bond formation and stabilize the thiol group, add 10 µL of 100 mM NEM solution to each sample.

    • Vortex and incubate at room temperature for 5 minutes.

  • Protein Precipitation:

    • Add 200 µL of cold (4°C) 10% SSA solution to each 100 µL of plasma.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice for 10 minutes.[5]

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer:

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an HPLC vial.

  • LC-MS/MS Analysis:

    • The sample is now ready for injection into the LC-MS/MS system. A typical injection volume is 5-10 µL.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of a similar compound, S-(N,N-diethylcarbamoyl)glutathione (carbamathione), in plasma, which can serve as a reference for the expected performance of the this compound assay.

ParameterValueReference CompoundMatrixMethodCitation
Recovery ~98%CarbamathioneHuman PlasmaProtein Precipitation with Perchloric Acid[3][4]
Lower Limit of Quantification (LLOQ) 1 nMCarbamathioneRat Brain and PlasmaMicrodialysis[6][7]
Lower Limit of Quantification (LLOQ) 0.5 nMCarbamathioneHuman PlasmaProtein Precipitation with Perchloric Acid[8]
Intra-day Precision (%RSD) < 10%CarbamathioneRat Brain and PlasmaMicrodialysis[6][7]
Inter-day Precision (%RSD) < 10%CarbamathioneRat Brain and PlasmaMicrodialysis[6][7]
Intra-day Accuracy < 4%CarbamathioneHuman PlasmaProtein Precipitation with Perchloric Acid[3]
Inter-day Accuracy < 10%CarbamathioneHuman PlasmaProtein Precipitation with Perchloric Acid[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard (this compound) plasma->spike_is stabilize Stabilize with NEM (Optional but Recommended) spike_is->stabilize precipitate Add Cold Protein Precipitation Agent (e.g., 10% SSA) stabilize->precipitate vortex_incubate Vortex and Incubate on Ice precipitate->vortex_incubate centrifuge Centrifuge at 14,000 rpm, 4°C vortex_incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for plasma sample preparation of this compound.

References

Application Notes and Protocols for S-(N-Methylcarbamoyl)glutathione-d3 In Vitro Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of a reactive metabolite derived from methyl isocyanate. Its non-deuterated counterpart, S-(N-Methylcarbamoyl)glutathione (SMG), is known to be a carbamoylating agent that can covalently modify nucleophilic amino acids, such as cysteine.[1] This reactivity suggests potential interactions with a variety of cellular components, including proteins and enzymes, leading to functional alterations. A key target of SMG is glutathione (B108866) reductase (GR), an essential enzyme for maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG).[2] Inhibition of GR can lead to an increase in oxidative stress, making cells more susceptible to damage from reactive oxygen species (ROS).[3][4]

The deuterated form, this compound, serves as a valuable tool for in vitro studies, particularly in mass spectrometry-based assays, allowing for precise tracing and quantification of the molecule and its metabolic fate without isotopic interference from endogenous compounds. These application notes provide a comprehensive guide to the in vitro experimental design for investigating the biological effects of this compound, focusing on its potential as an enzyme inhibitor and an inducer of cellular stress.

Potential Applications

  • Enzyme Inhibition Studies: Elucidating the inhibitory effects on glutathione reductase and other enzymes with reactive cysteine residues in their active sites.

  • Cytotoxicity and Oxidative Stress Analysis: Assessing the compound's impact on cell viability and its ability to induce oxidative stress.

  • Drug Development: Investigating the potential of this compound as a modulator of cellular redox status, which could be relevant in cancer therapy and other diseases characterized by altered glutathione metabolism.[5]

  • Toxicology: Understanding the mechanisms of toxicity of methyl isocyanate and related compounds.[1]

Experimental Protocols

Glutathione Reductase (GR) Inhibition Assay

This assay determines the inhibitory effect of this compound on glutathione reductase activity. The assay is based on the reduction of GSSG to GSH by GR, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[6]

Materials:

  • This compound

  • Purified glutathione reductase (from yeast or bovine intestinal mucosa)[7]

  • NADPH

  • Oxidized glutathione (GSSG)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM EDTA[6]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (e.g., 0.1 to 1.0 mM).[2] Include a vehicle control.

    • Glutathione reductase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding a solution of NADPH and GSSG. The final concentrations should be in the range of 100-200 µM for NADPH and 0.5-1.0 mM for GSSG.[2][7]

  • Immediately measure the decrease in absorbance at 340 nm every 15-20 seconds for 5-10 minutes.[8]

  • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value from a dose-response curve.

Data Presentation:

Concentration of this compound (mM)GR Activity (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
0.185± 4.8
0.2565± 3.9
0.540± 3.1
1.015± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treat cells with various concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48h
0 (Control)100 ± 4.5100 ± 5.1
1098 ± 3.995 ± 4.2
5092 ± 4.185 ± 3.8
10080 ± 3.565 ± 4.0
25060 ± 2.940 ± 3.3
50045 ± 3.225 ± 2.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cellular Oxidative Stress Assay (GSH/GSSG Ratio)

This assay measures the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) in cells treated with this compound. A decrease in the GSH/GSSG ratio is an indicator of oxidative stress.[3][4]

Materials:

  • This compound

  • Cell line of interest

  • Reagents for cell lysis (e.g., 5% sulfosalicylic acid)[9]

  • Glutathione Assay Kit (colorimetric or fluorescent)[4]

  • Microplate reader

Protocol:

  • Culture cells to the desired confluency and treat with this compound for a specified duration.

  • Harvest the cells and prepare cell lysates according to the glutathione assay kit manufacturer's instructions. This typically involves cell lysis and deproteination.[10]

  • Measure the total glutathione and GSSG concentrations using the assay kit. The concentration of GSH can be calculated by subtracting the GSSG concentration from the total glutathione concentration.

  • Normalize the glutathione levels to the protein concentration of the cell lysate, which can be determined using a Bradford or BCA protein assay.[9]

  • Calculate the GSH/GSSG ratio.

Data Presentation:

TreatmentTotal Glutathione (nmol/mg protein)GSSG (nmol/mg protein)GSH (nmol/mg protein)GSH/GSSG Ratio
Control50.2 ± 3.12.5 ± 0.347.7 ± 2.819.1
S-(N-Methylcarbamoyl) glutathione-d3 (100 µM)45.8 ± 2.95.1 ± 0.440.7 ± 2.58.0
S-(N-Methylcarbamoyl) glutathione-d3 (250 µM)38.5 ± 2.57.8 ± 0.630.7 ± 1.93.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

LC-MS/MS Analysis of Intracellular this compound and its Metabolites

This protocol is for the sensitive detection and quantification of this compound and its potential metabolites within cells.

Materials:

  • This compound

  • Cell line of interest

  • Internal standard (e.g., a structural analog of the analyte)[11][12]

  • Reagents for cell lysis and protein precipitation (e.g., ice-cold methanol (B129727) or perchloric acid)[12]

  • LC-MS/MS system

Protocol:

  • Treat cells with this compound.

  • Harvest cells and perform cell lysis and protein precipitation.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Inject the supernatant into the LC-MS/MS system.

  • Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of this compound and its expected metabolites.

  • Quantify the analytes using a calibration curve prepared with known standards.

Visualizations

G cluster_0 Cellular Environment S-NMG-d3 S-(N-Methylcarbamoyl) glutathione-d3 GR Glutathione Reductase (Active) S-NMG-d3->GR Carbamoylation GSH 2 GSH GR_inhibited Glutathione Reductase (Inhibited/Carbamoylated) GR->GR_inhibited GSSG GSSG GSSG->GSH Reduction NADPH NADPH NADP NADP+ NADPH->NADP GR_inhibited->GSH Inhibition Oxidative_Stress Increased Oxidative Stress (Lower GSH/GSSG Ratio) GR_inhibited->Oxidative_Stress Cell_Damage Cellular Damage (Apoptosis/Necrosis) Oxidative_Stress->Cell_Damage

Caption: Proposed signaling pathway for this compound induced cellular stress.

G cluster_workflow In Vitro Experimental Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection GR_Assay Glutathione Reductase Inhibition Assay Assay_Selection->GR_Assay Enzyme Activity MTT_Assay Cell Viability (MTT) Assay Assay_Selection->MTT_Assay Cytotoxicity Oxidative_Stress_Assay Oxidative Stress (GSH/GSSG) Assay Assay_Selection->Oxidative_Stress_Assay Redox State LCMS_Assay LC-MS/MS Analysis Assay_Selection->LCMS_Assay Metabolism Data_Analysis Data Analysis and Interpretation GR_Assay->Data_Analysis MTT_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis LCMS_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of this compound.

G cluster_logic Logical Relationship of Experimental Outcomes GR_Inhibition Inhibition of Glutathione Reductase GSH_GSSG_Decrease Decreased GSH/GSSG Ratio GR_Inhibition->GSH_GSSG_Decrease Leads to Increased_Oxidative_Stress Increased Oxidative Stress GSH_GSSG_Decrease->Increased_Oxidative_Stress Indicates Decreased_Viability Decreased Cell Viability Increased_Oxidative_Stress->Decreased_Viability Contributes to

Caption: Logical flow from enzyme inhibition to cellular effects.

References

Application of S-(N-Methylcarbamoyl)glutathione-d3 in Toxicology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione is a significant metabolite formed from the conjugation of glutathione (B108866) (GSH) with reactive intermediates of xenobiotics such as the investigational antitumor agent N-methylformamide (NMF) and the highly toxic industrial chemical methyl isocyanate (MIC).[1][2][3] The formation of this conjugate is a critical step in the detoxification pathway of these compounds. However, the conjugate itself can be reactive and may contribute to the systemic toxicity of the parent compound.[2][4] Understanding the toxicokinetics and metabolic fate of S-(N-Methylcarbamoyl)glutathione is therefore crucial in toxicology studies and drug development.

The stable isotope-labeled analogue, S-(N-Methylcarbamoyl)glutathione-d3 (d3-SMG), serves as an ideal internal standard for quantitative analysis of the unlabeled metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Key Applications in Toxicology

  • Biomonitoring of Exposure: Quantifying S-(N-Methylcarbamoyl)glutathione in biological samples (e.g., urine, plasma, bile) can serve as a biomarker of exposure to N-methylformamide or methyl isocyanate.[1]

  • Toxicokinetic and Metabolism Studies: d3-SMG enables the accurate measurement of the formation and elimination kinetics of S-(N-Methylcarbamoyl)glutathione, providing insights into the metabolic pathways and potential for bioaccumulation or toxicity of the parent compounds.[1][2]

  • Drug Development: In the development of drugs like N-methylformamide, monitoring the formation of this glutathione conjugate is essential for assessing metabolic stability and potential for drug-induced toxicity.[3]

  • Mechanistic Toxicology: Studying the levels of this conjugate can help elucidate the role of glutathione conjugation in the detoxification or bioactivation of N-methylformamide and methyl isocyanate.[2][4]

Experimental Protocols

Protocol 1: Quantification of S-(N-Methylcarbamoyl)glutathione in Rat Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of S-(N-Methylcarbamoyl)glutathione in rat plasma using this compound as an internal standard.

1. Materials and Reagents

  • S-(N-Methylcarbamoyl)glutathione (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Rat plasma (K2EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50% methanol in water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol in water.

3. Sample Preparation

  • Thaw rat plasma samples on ice.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each plasma sample (except for blank samples, to which 10 µL of 50% methanol is added).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • S-(N-Methylcarbamoyl)glutathione: m/z 365.1 → 179.1

      • This compound: m/z 368.1 → 182.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

  • Quantify the concentration of S-(N-Methylcarbamoyl)glutathione in the unknown plasma samples using the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
S-(N-Methylcarbamoyl)glutathione365.1179.1
This compound (IS)368.1182.1

Table 2: Hypothetical Calibration Curve Data for S-(N-Methylcarbamoyl)glutathione in Rat Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25055,0000.023
56,30054,5000.116
1012,80055,2000.232
5064,50054,8001.177
100129,00055,1002.341
500650,00054,90011.839
10001,310,00055,30023.689
0.998

Visualizations

Signaling and Metabolic Pathways

The formation of S-(N-Methylcarbamoyl)glutathione is a key step in the metabolism of N-methylformamide and methyl isocyanate. The following diagrams illustrate these pathways.

cluster_n NMF N-Methylformamide MIC Methyl Isocyanate NMF->MIC Oxidative Metabolism SMG S-(N-Methylcarbamoyl) glutathione MIC->SMG Glutathione S-transferase or non-enzymatic GSH Glutathione (GSH) GSH->SMG MercapturicAcid Mercapturic Acid Derivative SMG->MercapturicAcid Further Metabolism

Caption: Metabolic activation of N-methylformamide and conjugation with glutathione.

cluster_mic MIC_direct Methyl Isocyanate (Inhalation/Dermal) SMG_mic S-(N-Methylcarbamoyl) glutathione MIC_direct->SMG_mic Conjugation Carbamoylation Carbamoylation of Cellular Nucleophiles MIC_direct->Carbamoylation GSH_mic Glutathione (GSH) GSH_mic->SMG_mic SMG_mic->MIC_direct Reversible Reaction Systemic_Toxicity Systemic Toxicity SMG_mic->Systemic_Toxicity Transport and Release of MIC

Caption: Role of S-(N-Methylcarbamoyl)glutathione in methyl isocyanate toxicity.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the quantification of S-(N-Methylcarbamoyl)glutathione using its deuterated internal standard.

cluster_workflow Start Start: Rat Plasma Sample Add_IS Add S-(N-Methylcarbamoyl) glutathione-d3 (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for sample preparation and analysis.

References

Application Notes and Protocols for the Validated Bioanalytical Method of Glutathione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) conjugation is a critical phase II metabolic pathway responsible for the detoxification of a wide array of xenobiotics and reactive electrophilic intermediates.[1][2] The formation of glutathione conjugates (GS-X) is a key indicator of reactive metabolite formation, which can be associated with idiosyncratic drug-induced toxicity.[3] Therefore, the development and validation of a robust bioanalytical method for the quantitative analysis of these conjugates in various biological matrices are paramount for drug safety assessment and pharmacokinetic studies.[4]

This document provides a comprehensive guide to the development and validation of a bioanalytical method for glutathione conjugates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5]

Signaling Pathway: Glutathione Conjugation

The formation of glutathione conjugates can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[1][3] The resulting conjugate is then typically metabolized further before excretion.

Caption: Glutathione conjugation pathway of a xenobiotic.

Experimental Workflow

The following diagram outlines the general workflow for the bioanalytical method of glutathione conjugates.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Liver Homogenate) Sample_Preparation 2. Sample Preparation - Protein Precipitation - Thiol Derivatization (optional) - Internal Standard Addition Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection Sample_Preparation->LC_MS_Analysis Data_Processing 4. Data Processing & Quantification - Peak Integration - Calibration Curve Generation LC_MS_Analysis->Data_Processing Method_Validation 5. Method Validation - Accuracy, Precision, Linearity, etc. Data_Processing->Method_Validation Sample_Analysis 6. Study Sample Analysis Data_Processing->Sample_Analysis

Caption: Experimental workflow for glutathione conjugate analysis.

Experimental Protocols

Sample Preparation

Given the instability of glutathione and its conjugates, proper sample handling and preparation are crucial to prevent their degradation and autoxidation.[6][7][8]

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled conjugate)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold[9][10]

  • Methanol, ice-cold[11]

  • Optional: N-ethylmaleimide (NEM) for stabilizing free thiols[6][10]

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

Protocol for Plasma Samples:

  • Immediately after collection in tubes containing an anticoagulant (e.g., EDTA), acidify the blood or plasma sample to precipitate proteins and inhibit enzymatic activity.[6]

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 200 µL of ice-cold 5% SSA.[9]

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice or at 4°C for 10 minutes.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.[9]

Protocol for Tissue Homogenates:

  • Wash fresh tissue with ice-cold PBS to remove any blood.[9]

  • Homogenize the tissue in ice-cold 5% SSA (e.g., 10 mg of tissue in 250 µL of 5% SSA).[9]

  • Add the internal standard to the homogenate.

  • Incubate on ice for 10 minutes.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Collect the supernatant for analysis.[9]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of glutathione conjugates.[11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., XSelect HSS T3)[13]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient tailored to the specific analyte's retention time.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the conjugate's chemical properties.[13]

  • Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification.[11]

  • Detection Methods:

    • Neutral Loss Scan: A common method for detecting GSH conjugates is to scan for a neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, in positive ion mode.[3][14]

    • Precursor Ion Scan: In negative ion mode, scanning for precursors of m/z 272 can be a broadly applicable technique for detecting various GSH adducts.[15]

  • MRM Transitions: These must be optimized for the specific glutathione conjugate and internal standard.

Method Validation

The bioanalytical method must be validated to ensure its reliability for the intended application, following regulatory guidelines.[4][16] The key validation parameters are summarized below.

Summary of Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99[13]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)[16]
Precision (RSD) ≤15% (≤20% at LLOQ)[16]
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy and precision should be within 20%.[16]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect The matrix factor should be consistent and reproducible.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]
Representative Quantitative Validation Data

The following tables present example data from validated bioanalytical methods for glutathione conjugates.

Table 1: Linearity and LLOQ

AnalyteLinear Range (nM)LLOQ (nM)Correlation Coefficient (r²)
VK2809-GSH Conjugate (MB06588)10.6 - 211.010.6> 0.996
Sulforaphane-GSH10 - 20,000 ng/mL10 ng/mLLinear
Generic GSH Conjugate1 - 10001> 0.99

Data adapted from references[11][13]

Table 2: Accuracy and Precision

AnalyteConcentration (nM)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
VK2809-GSH Conjugate (MB06588)LLOQ (10.6)< 14.4< 14.496.0 - 106.7
Low QC< 14.4< 14.496.0 - 106.7
Mid QC< 14.4< 14.496.0 - 106.7
High QC< 14.4< 14.496.0 - 106.7
Cysteine & GSH in Mouse OrgansLLOQ< 11< 14-
Low QC< 11< 14-
Mid QC< 11< 14-
High QC< 11< 14-

Data adapted from references[13][17]

Table 3: Stability

Stability TestConditionsStability Outcome
Freeze-Thaw Stability 3 cycles from -80°C to room temperatureStable
Short-Term (Bench-top) Stability 4 hours at room temperatureStable
Long-Term Stability 30 days at -80°CStable
Post-Preparative Stability 24 hours in autosampler at 4°CStable

Stability should be assessed for each specific conjugate and matrix.

Conclusion

This application note provides a detailed framework for the development and validation of a bioanalytical method for the quantification of glutathione conjugates. Adherence to these protocols and validation guidelines will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs. The use of LC-MS/MS with appropriate sample preparation is a powerful tool for elucidating the role of glutathione conjugation in xenobiotic metabolism and toxicity.

References

Application Notes for Pharmacokinetic Studies of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-(N-Methylcarbamoyl)glutathione is a key metabolite formed from the exposure of living organisms to methyl isocyanate and the experimental antitumor agent N-methylformamide.[1][2] The study of its pharmacokinetics provides crucial insights into the metabolic pathways and potential toxicity of these parent compounds. S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of this metabolite and serves as an ideal internal standard for its quantification in biological matrices during pharmacokinetic studies.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, thereby correcting for variability and improving accuracy and precision.

Principle of the Method

These application notes describe a robust and sensitive method for the quantitative analysis of S-(N-Methylcarbamoyl)glutathione in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using selected reaction monitoring (SRM). This approach allows for the accurate determination of the concentration-time profile of S-(N-Methylcarbamoyl)glutathione, enabling the calculation of key pharmacokinetic parameters.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedures for conducting a pharmacokinetic study in rats to determine the plasma concentration-time profile of S-(N-Methylcarbamoyl)glutathione following the administration of a parent compound (e.g., N-methylformamide).

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Dosing: The parent compound (e.g., N-methylformamide) is administered to the rats, typically via intravenous (IV) or oral (PO) routes. The dose and vehicle should be determined based on previous toxicity and solubility studies.

  • Blood Sampling: Blood samples (approximately 200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Samples are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

2. Bioanalytical Method for Quantification of S-(N-Methylcarbamoyl)glutathione

This protocol details the LC-MS/MS method for the quantification of S-(N-Methylcarbamoyl)glutathione in rat plasma.

  • Materials and Reagents:

    • S-(N-Methylcarbamoyl)glutathione (analyte)

    • This compound (internal standard)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • Rat plasma (blank)

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing 0.1% formic acid and the internal standard, this compound, at a fixed concentration).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate to the initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Selected Reaction Monitoring (SRM).

      • SRM Transitions: The specific precursor-to-product ion transitions for both S-(N-Methylcarbamoyl)glutathione and this compound need to be optimized by direct infusion of the standards into the mass spectrometer.

  • Calibration and Quality Control:

    • Prepare calibration standards by spiking known concentrations of S-(N-Methylcarbamoyl)glutathione into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

    • The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is commonly used.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of S-(N-Methylcarbamoyl)glutathione

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Detection ModeSelected Reaction Monitoring (SRM)
Precursor Ion (Q1) - AnalyteTo be determined experimentally
Product Ion (Q3) - AnalyteTo be determined experimentally
Precursor Ion (Q1) - ISTo be determined experimentally
Product Ion (Q3) - ISTo be determined experimentally

Table 2: Example Pharmacokinetic Parameters of a Parent Compound's Metabolite

ParameterUnitValue (Mean ± SD)
Cmaxng/mLExample: 150 ± 25
TmaxhExample: 1.5 ± 0.5
AUC(0-t)ngh/mLExample: 850 ± 120
AUC(0-inf)ngh/mLExample: 900 ± 130
t1/2hExample: 4.2 ± 0.8
CL/FmL/h/kgExample: 1.2 ± 0.3
Vd/FL/kgExample: 7.5 ± 1.5

Note: These are example values and will vary depending on the parent compound, dose, and route of administration.

Visualizations

metabolic_pathway Metabolic Pathway of N-Methylformamide NMF N-Methylformamide MI Methyl Isocyanate (Reactive Intermediate) NMF->MI Oxidation SMG S-(N-Methylcarbamoyl)glutathione MI->SMG Conjugation GSH Glutathione (GSH) GSH->SMG NEMC N-acetyl-S-(N-methylcarbamoyl)cysteine (Mercapturic Acid) SMG->NEMC Metabolism Excretion Urinary Excretion NEMC->Excretion

Metabolic activation of N-Methylformamide.

experimental_workflow Pharmacokinetic Study Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Dosing of Parent Compound to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation with IS) Plasma->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Data Quantification LCMS->Quantification PK_Calc Calculation of Pharmacokinetic Parameters Quantification->PK_Calc

Workflow for a typical pharmacokinetic study.

References

Application Note: Optimized LC-MS/MS Method for the Quantification of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the optimization of mass spectrometry parameters for the quantitative analysis of S-(N-Methylcarbamoyl)glutathione-d3 (MGC-d3), a deuterated internal standard for S-(N-Methylcarbamoyl)glutathione (MGC). This method is applicable for the analysis of MGC in various biological matrices.

Introduction

S-(N-Methylcarbamoyl)glutathione (MGC) is a reactive glutathione (B108866) conjugate that can be formed in vivo.[1] The quantification of such conjugates is crucial for understanding toxicological pathways and metabolic processes. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for matrix effects and variability in sample preparation.[2]

This application note details an optimized LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the sensitive and selective quantification of MGC, with MGC-d3 as the internal standard. To prevent the auto-oxidation of thiol groups, which can compromise the accuracy of glutathione-related measurements, derivatization with N-ethylmaleimide (NEM) is often employed.[3][4]

Experimental Protocols

Materials and Reagents
  • S-(N-Methylcarbamoyl)glutathione (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • N-ethylmaleimide (NEM)

  • Sulfosalicylic acid (SSA)

  • Methanol (LC-MS Grade)

Sample Preparation Protocol (for Biological Matrices)

This protocol is a general guideline and may require optimization for specific matrices.

  • Thiol Derivatization and Protein Precipitation:

    • To 100 µL of the biological sample (e.g., cell lysate, plasma), add 400 µL of a freshly prepared solution of 10 mM NEM in 1% SSA in 80:20 Methanol:Water.[4] This single step both derivatizes the thiol group of glutathione and precipitates proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at 4°C for 10 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Spiking:

    • Add the this compound internal standard to the supernatant to a final concentration of 100 ng/mL.

  • Final Preparation:

    • Vortex the sample and transfer it to an LC-MS vial for analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is critical for resolving the analyte from matrix interferences.

ParameterCondition
Column UPLC HSS T3 1.8 µm (2.1 x 100 mm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 400 µL/min[3]
Column Temperature 50 °C[3]
Injection Volume 10 µL
Gradient As described in the table below

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.099.90.1
2.098.02.0
3.570.030.0
3.65.095.0
4.55.095.0
4.699.90.1
6.099.90.1
Mass Spectrometry (MS) Method

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV[3]
Source Temperature 120 °C[3]
Desolvation Temperature 350 °C[3]
Desolvation Gas Flow 900 L/h[3]
Collision Gas Argon[3]

Data Presentation: Optimized MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for the analyte and its deuterated internal standard. The precursor ion for MGC-NEM is m/z 492.2, and for the d3-labeled internal standard, it is m/z 495.2. The product ions are selected based on characteristic fragmentation patterns.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
MGC-NEM (Quantifier) 492.2363.11002050
MGC-NEM (Qualifier) 492.2179.11002550
MGC-d3-NEM (IS) 495.2366.11002050

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample derivatize Derivatization (NEM) & Protein Precipitation (SSA) sample->derivatize centrifuge Centrifugation derivatize->centrifuge spike Spike Internal Standard (MGC-d3-NEM) centrifuge->spike lc_separation UPLC Separation spike->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration Raw Data calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of S-(N-Methylcarbamoyl)glutathione.

Conclusion

This application note provides a comprehensive and optimized protocol for the quantification of S-(N-Methylcarbamoyl)glutathione using its deuterated internal standard, this compound, by LC-MS/MS. The detailed sample preparation, liquid chromatography, and mass spectrometry parameters ensure a robust, sensitive, and selective method suitable for various research and drug development applications. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in complex biological matrices.

References

Application Notes and Protocols for S-(N-Methylcarbamoyl)glutathione-d3 in Cancer Research Metabolite Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione (GS-NMC) is a significant metabolite of the experimental antitumor agent N-methylformamide (NMF). The use of its stable isotope-labeled counterpart, S-(N-Methylcarbamoyl)glutathione-d3 (GS-NMC-d3), is a powerful tool in cancer research for elucidating metabolic pathways, quantifying metabolite flux, and understanding the mechanisms of drug action and resistance. The deuterium (B1214612) label allows for precise tracing and quantification of this metabolite using mass spectrometry, providing valuable insights into the cellular processing of NMF and the role of the glutathione (B108866) conjugation pathway in its metabolism.

These application notes provide detailed protocols for the use of GS-NMC-d3 in in vitro cancer cell culture studies, focusing on metabolite extraction and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Applications

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of NMF and identifying the enzymes involved in the formation of GS-NMC.

  • Kinetic Isotope Effect (KIE) Studies: Utilizing the deuterium label to investigate the rate-limiting steps in NMF metabolism. A significant KIE, where the deuterated compound is metabolized at a different rate than its non-deuterated counterpart, can provide crucial information about reaction mechanisms.

  • Quantitative Metabolite Analysis: Accurately measuring the intracellular concentrations of GS-NMC to assess the impact of various cancer treatments or genetic modifications on this metabolic pathway.

  • Drug Resistance Studies: Investigating the role of glutathione S-transferases (GSTs) and the glutathione conjugation pathway in conferring resistance to NMF and other anticancer agents. Elevated glutathione levels are often observed in cancer cells and can contribute to drug resistance.

Experimental Protocols

In Vitro Cancer Cell Culture and Treatment

This protocol describes the culture of adherent cancer cells and their treatment with N-methylformamide (NMF) and its deuterated analog (NMF-d3) to study the formation of this compound.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the specific cancer type under investigation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 6-well cell culture plates

  • N-methylformamide (NMF)

  • N-methylformamide-d3 (NMF-d3)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting (e.g., 5 x 10^5 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Treatment: Prepare stock solutions of NMF and NMF-d3 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solutions in complete cell culture medium to the desired final concentrations (e.g., 100 µM).

  • Remove the existing medium from the cells and replace it with the medium containing NMF, NMF-d3, or a vehicle control. Include triplicate wells for each condition.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the formation of the metabolite over time.

  • Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Adherent Cancer Cells

This protocol is optimized for quenching metabolic activity and efficiently extracting small molecule metabolites, including glutathione conjugates, from adherent cancer cells for LC-MS/MS analysis.

Materials:

  • Ice-cold saline solution (0.9% NaCl)

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 rpm at 4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching: Place the 6-well plate on ice to rapidly halt metabolic processes.

  • Aspirate the culture medium from each well.

  • Washing: Gently wash the cells once with 1 mL of ice-cold saline solution to remove any remaining medium. Aspirate the saline completely.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Using a cell scraper, scrape the cells from the surface of the well into the methanol.

  • Cell Lysis: Transfer the cell suspension from each well to a pre-chilled 1.5 mL microcentrifuge tube.

  • Perform three freeze-thaw cycles by alternating between liquid nitrogen (or a -80°C freezer) and a 37°C water bath to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the cell lysates at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Storage: The dried metabolite extracts can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the detection and quantification of S-(N-Methylcarbamoyl)glutathione and its deuterated analog using a triple quadrupole mass spectrometer.

Materials:

  • Dried metabolite extracts

  • Reconstitution solution: 0.1% formic acid in water (LC-MS grade)

  • S-(N-Methylcarbamoyl)glutathione analytical standard

  • This compound (as an internal or external standard)

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of the reconstitution solution. Vortex and centrifuge to remove any insoluble material. Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 2% B

      • 12.1-15 min: Re-equilibrate at 2% B

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for S-(N-Methylcarbamoyl)glutathione and this compound.

      • S-(N-Methylcarbamoyl)glutathione: m/z 365.1 → 234.1

      • This compound: m/z 368.1 → 237.1

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Data Presentation

Quantitative Analysis of NMF Metabolism in Cancer Cells

The following table presents hypothetical but plausible quantitative data from an experiment where a cancer cell line was treated with 100 µM of NMF and NMF-d3 for 24 hours. Intracellular metabolite concentrations were determined by LC-MS/MS.

MetaboliteTreatmentConcentration (pmol/10^6 cells) ± SDFold Change (vs. Control)
S-(N-Methylcarbamoyl)glutathione Control< 1.0-
NMF152.4 ± 12.8152.4
This compound Control< 1.0-
NMF-d328.7 ± 3.128.7
Glutathione (GSH) Control4530 ± 350-
NMF3850 ± 2900.85
NMF-d34310 ± 3100.95
Kinetic Isotope Effect (KIE) of NMF Metabolism

The kinetic isotope effect (kH/kD) is calculated as the ratio of the formation rate of the non-deuterated metabolite to the deuterated metabolite. A value significantly greater than 1 indicates that the C-H bond cleavage is a rate-determining step in the metabolic reaction. The data presented here is based on published findings.

Metabolite FormationkH/kD (± SD)
Biliary S-(N-Methylcarbamoyl)glutathione7.0 ± 2.0
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0
Urinary Methylamine5.5 ± 0.2

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Cellular Uptake and Metabolism of NMF NMF NMF Oxidative_Metabolism Oxidative_Metabolism NMF->Oxidative_Metabolism NMF_d3 NMF_d3 NMF_d3->Oxidative_Metabolism Reactive_Intermediate Reactive_Intermediate Oxidative_Metabolism->Reactive_Intermediate GSH GSH GST GST GS_NMC S-(N-Methylcarbamoyl)glutathione GST->GS_NMC GS_NMC_d3 This compound GST->GS_NMC_d3 Downstream_Metabolism Downstream_Metabolism GS_NMC->Downstream_Metabolism GS_NMC_d3->Downstream_Metabolism Reactive_IntermediateGSH Reactive_IntermediateGSH Reactive_IntermediateGSH->GST Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Treatment Treatment with NMF and NMF-d3 Cell_Culture->Treatment Harvesting Cell Harvesting and Metabolite Quenching Treatment->Harvesting Extraction Metabolite Extraction (80% Methanol) Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End cluster_1 Logical Relationship of Kinetic Isotope Effect CH_Bond C-H Bond Cleavage in NMF Metabolism Rate_Determining Is this step rate-determining? CH_Bond->Rate_Determining kH_gt_kD kH > kD (Significant KIE) Rate_Determining->kH_gt_kD Yes kH_approx_kD kH ≈ kD (No Significant KIE) Rate_Determining->kH_approx_kD No

Troubleshooting & Optimization

correcting for isotopic interference with S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(N-Methylcarbamoyl)glutathione-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this deuterated internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of S-(N-Methylcarbamoyl)glutathione. It is primarily used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of its unlabeled counterpart.[1] S-(N-Methylcarbamoyl)glutathione is a metabolite of the investigational antitumor agent N-methylformamide.[2] Using a stable isotope-labeled internal standard like the d3 variant is considered the gold standard in LC-MS/MS analysis as it helps to correct for variability during sample preparation and analysis.[3]

Q2: What is isotopic interference and why is it a concern with a d3-labeled standard?

Isotopic interference, also known as crosstalk, occurs when the signal from the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard, or vice-versa.[4] This is a particular concern with deuterated standards because the natural abundance of heavy isotopes (like ¹³C) in the unlabeled analyte can result in an "M+3" isotopic peak that overlaps with the mass of the d3-labeled internal standard. This can lead to inaccuracies in quantification, especially at high analyte concentrations.[5]

Q3: My calibration curve is non-linear at higher concentrations. Could this be due to isotopic interference?

Yes, significant isotopic overlap is a common cause of non-linear calibration curves, particularly at the higher end of the concentration range.[5] As the concentration of the unlabeled analyte increases, the contribution of its naturally occurring heavy isotopes to the mass channel of the d3 internal standard becomes more pronounced. This artificially inflates the internal standard's signal, leading to a disproportional response and a curve that deviates from linearity.[5]

Q4: How can I determine if isotopic interference is affecting my results?

A key experiment is to analyze a high-concentration sample of the unlabeled analyte without any internal standard. By monitoring the mass transition of the d3-labeled internal standard in this sample, you can directly measure the percentage of "crosstalk" or signal contribution from the unlabeled analyte to the internal standard's channel.[4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Suspected Isotopic Interference

Symptoms:

  • Inconsistent or inaccurate quantitative results.

  • Non-linear calibration curve, especially at higher concentrations.[5]

  • Signal detected in the internal standard channel when analyzing a high concentration of the unlabeled analyte alone.

Troubleshooting Workflow:

start Inaccurate Results or Non-Linear Curve check_purity Verify Isotopic Purity of This compound (>98% d3) start->check_purity quantify_overlap Quantify Analyte-to-IS Crosstalk Percentage check_purity->quantify_overlap Purity Confirmed optimize_chrom Optimize Chromatographic Separation quantify_overlap->optimize_chrom Overlap > 5%? correction Apply Mathematical Correction quantify_overlap->correction Overlap < 5% optimize_chrom->correction revalidate Re-validate Assay correction->revalidate

Caption: Troubleshooting workflow for isotopic interference.

Detailed Methodologies:

1. Verification of Internal Standard Purity:

  • Objective: To confirm the isotopic purity of the this compound internal standard.

  • Protocol:

    • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.

    • Acquire a full scan mass spectrum.

    • Examine the isotopic distribution. The d3 isotopologue should be the most abundant, and the contribution from the d0 (unlabeled) species should be minimal, as specified in the Certificate of Analysis.

2. Quantifying Analyte-to-Internal Standard Crosstalk:

  • Objective: To determine the percentage of the unlabeled analyte signal that interferes with the d3-internal standard's mass channel.[4]

  • Protocol:

    • Prepare a sample containing the unlabeled S-(N-Methylcarbamoyl)glutathione at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay. Do not add the d3-internal standard.

    • Prepare a second sample containing only the d3-internal standard at the concentration used in your assay.

    • Analyze both samples using your established LC-MS/MS method, monitoring the MRM transitions for both the analyte and the internal standard in both runs.

    • Calculate the crosstalk percentage using the following formula:

      Crosstalk (%) = (Area of IS transition in Analyte-only sample / Area of IS transition in IS-only sample) * 100

Data Presentation: Expected Crosstalk Contribution

Analyte ConcentrationExpected Crosstalk Signal in IS Channel (Area Counts)Crosstalk Percentage
Low QC< 1,000< 0.5%
Mid QC~ 5,000~ 2.5%
High QC> 10,000> 5.0%
ULOQPotentially > 20,000> 10.0%

3. Mathematical Correction for Isotopic Interference:

If the crosstalk is significant and cannot be eliminated through chromatographic optimization, a mathematical correction can be applied.[6]

  • Corrected IS Area = Measured IS Area - (Analyte Area * Crosstalk Factor)

Where the Crosstalk Factor is the decimal equivalent of the crosstalk percentage determined in the experiment above.

Issue 2: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • Broad or tailing peaks for either the analyte or the internal standard.

  • Inconsistent retention times between runs.

  • Shift in retention time between the analyte and the d3-internal standard.

Troubleshooting Steps:

  • Check Mobile Phase pH: Glutathione (B108866) and its derivatives are sensitive to pH. Ensure the mobile phase pH is stable and appropriate for the compound.

  • Column Conditioning: Ensure the analytical column is properly conditioned before each run.

  • Sample Matrix Effects: Matrix components can affect peak shape and retention time. Optimize sample preparation to remove interfering substances.

  • Isotope Effect on Chromatography: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often minimal, this can be exacerbated by certain chromatographic conditions. Adjusting the gradient or temperature may help to improve co-elution.

Experimental Protocols

Mass Spectrometry Parameters for S-(N-Methylcarbamoyl)glutathione Analysis

While specific parameters should be optimized for your instrument, the following provides a starting point based on the known fragmentation of glutathione conjugates.

Proposed Fragmentation Pathway:

Glutathione conjugates typically fragment at the peptide bonds and the thioether linkage.

parent S-(N-Methylcarbamoyl)glutathione [M+H]+ frag1 Loss of Glycine (75 Da) parent->frag1 frag2 Loss of Pyroglutamate (129 Da) parent->frag2 frag3 Cleavage of C-S bond parent->frag3 ion1 Resulting Fragment 1 frag1->ion1 ion2 Resulting Fragment 2 frag2->ion2 ion3 Resulting Fragment 3 frag3->ion3

Caption: Proposed fragmentation of S-(N-Methylcarbamoyl)glutathione.

Typical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
S-(N-Methylcarbamoyl)glutathione365.1236.1Loss of pyroglutamate
290.1Loss of glycine
This compound368.1239.1Loss of pyroglutamate
293.1Loss of glycine

Note: These are predicted transitions and should be confirmed experimentally.

Certificate of Analysis Interpretation

A typical Certificate of Analysis (CofA) for this compound should include the following information:

  • Chemical Purity: Typically determined by HPLC and/or NMR, should be >98%.

  • Isotopic Purity: This is crucial for assessing potential interference. It will be reported as the percentage of the d3 species and the percentages of other isotopologues (d0, d1, d2). A high isotopic purity (>98% d3) is desirable.

  • Identity Confirmation: Confirmed by mass spectrometry and NMR.

Example Isotopic Purity Data from a CofA:

IsotopologueAbundance
d0< 0.1%
d1< 0.5%
d2< 1.5%
d3> 98%

This information is vital for troubleshooting as it allows you to rule out impurities in the internal standard as a source of interference.

References

Technical Support Center: Bioanalysis of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of S-(N-Methylcarbamoyl)glutathione-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reliable results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1][2] In the bioanalysis of this compound, endogenous components from biological samples like plasma, urine, or tissue can suppress or enhance the ionization of the analyte and its deuterated internal standard in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your data.[2][4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][3] However, this is not always the case. Differential matrix effects can occur where the analyte and its SIL-IS are affected differently. This can be due to slight chromatographic separation between the two compounds (isotopic effect), leading them to encounter different matrix interferences as they elute.[1][6]

Q3: What are the most common sources of matrix effects in bioanalytical samples?

A3: The most common sources of matrix effects are endogenous components of the biological matrix. Phospholipids are a major contributor, especially in plasma and serum samples, as they are abundant in cell membranes and often co-extracted with the analytes of interest.[7] Other sources include salts, proteins, and metabolites that can co-elute with the target analyte.[1][8]

Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9] A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[1][9]

  • Quantitative Matrix Effect Assessment: This method quantifies the extent of ion suppression or enhancement. The peak area of the analyte in a post-extraction spiked matrix sample is compared to the peak area of the analyte in a neat solution (e.g., mobile phase).[1][6] The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[6]

Troubleshooting Guides

Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using a Deuterated Internal Standard

Possible Cause: Differential matrix effects on the analyte and the internal standard.[1]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. They should perfectly co-elute.[6] Even a slight separation due to the deuterium (B1214612) isotope effect can expose them to different matrix components.[1][6]

  • Optimize Chromatography: If separation is observed, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to ensure co-elution.[3]

  • Enhance Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components.[3][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantitation (LLOQ).[6]

Problem 2: Poor Sensitivity and High Background Noise

Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components, particularly phospholipids.

Troubleshooting Steps:

  • Improve Sample Preparation: Protein precipitation (PPT) is a common but often insufficient method for removing phospholipids.[7][10] Consider more effective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][8][10]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from the bulk of the phospholipids.[7][11]

  • Use Specialized Consumables: Consider using phospholipid removal plates or columns for sample preparation.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time windows where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound in the mobile phase.

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, introduce the standard solution at a constant low flow rate (e.g., 5-10 µL/min) into the eluent flow from the column before it enters the mass spectrometer's ion source.[1][6]

  • After achieving a stable baseline signal, inject a blank matrix extract (prepared using your standard sample preparation procedure without the analyte).[1][9]

  • Monitor the baseline signal. A drop in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.[1][9]

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the percentage of ion suppression or enhancement.

Methodology:

  • Prepare Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.[6]

  • Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established procedure. Spike the same known concentration of this compound into the extracted matrix just before the final reconstitution step.[6]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsPotential for Ion SuppressionThroughput
Protein Precipitation (PPT) HighLow[7][10]High[4][10]High
Liquid-Liquid Extraction (LLE) Variable (analyte dependent)Moderate to High[8]ModerateModerate
Solid-Phase Extraction (SPE) HighHigh[3][10]Low[3][10]Low to Moderate
Phospholipid Removal Plates HighVery HighVery LowHigh

Visualizations

Workflow_for_Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Inconsistent/Inaccurate Results or Poor Sensitivity Verify_Coelution Verify Analyte & IS Co-elution Problem->Verify_Coelution Start Assess_Matrix_Effect Assess Matrix Effect (Post-Column Infusion / Quantitative) Verify_Coelution->Assess_Matrix_Effect Optimize_Chroma Optimize Chromatography Assess_Matrix_Effect->Optimize_Chroma If Matrix Effect is Present Revalidate_Assay Re-evaluate and Validate Assay Assess_Matrix_Effect->Revalidate_Assay If No Significant Matrix Effect Improve_Sample_Prep Improve Sample Preparation (LLE, SPE, Phospholipid Removal) Optimize_Chroma->Improve_Sample_Prep Dilute_Sample Dilute Sample Improve_Sample_Prep->Dilute_Sample Dilute_Sample->Revalidate_Assay

Caption: Troubleshooting workflow for matrix effects.

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_decision Decision cluster_outcome Outcome Post_Column_Infusion Perform Post-Column Infusion with Blank Matrix Extract Identify_Suppression_Zones Identify Retention Time of Ion Suppression/Enhancement Post_Column_Infusion->Identify_Suppression_Zones Decision_Node Is Matrix Effect Acceptable? Identify_Suppression_Zones->Decision_Node Prepare_Samples Prepare Neat (A) and Post-Spiked (B) Samples Analyze_Samples Analyze Samples by LC-MS/MS Prepare_Samples->Analyze_Samples Calculate_ME Calculate % Matrix Effect [(B/A)*100] Analyze_Samples->Calculate_ME Calculate_ME->Decision_Node Proceed Proceed with Validation Decision_Node->Proceed Yes Optimize Optimize Method (Chromatography/Sample Prep) Decision_Node->Optimize No

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimizing Peak Shape for Glutathione Conjugates in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape of glutathione (B108866) (GSH) conjugates in your High-Performance Liquid Chromatography (HPLC) analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for glutathione conjugates in reverse-phase HPLC?

Poor peak shape in the HPLC analysis of glutathione conjugates can stem from several factors, often related to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or sample-related issues.

  • Peak Tailing: This is the most common issue and is often caused by the interaction of the analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2] The amine group in glutathione can be protonated, leading to this unwanted interaction.[1][2] Other causes include column contamination, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.

  • Peak Fronting: This is less common but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent stronger than the mobile phase.[3][4]

  • Broad Peaks: Broad peaks can be a sign of column degradation, slow kinetics of analyte transfer between the mobile and stationary phases, or extra-column volume effects.[5]

Q2: How does the mobile phase pH affect the peak shape of glutathione conjugates?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like glutathione conjugates.[6] Glutathione contains both acidic (carboxyl) and basic (amino) functional groups.

  • Low pH (typically 2.5-3.5): At a low pH, the carboxylic acid groups are protonated (neutral), and the amine group is protonated (positively charged). This is often the preferred condition for reverse-phase chromatography as it suppresses the ionization of silanol groups on the stationary phase, minimizing peak tailing.[6][7]

  • Neutral pH (around 7): At neutral pH, the carboxylic acid groups are deprotonated (negatively charged), and the amine group is protonated (zwitterionic). This can lead to complex interactions with the stationary phase and potentially poorer peak shape if not carefully controlled.[1]

  • High pH (above 8): At high pH, both the carboxylic acid and amine groups are deprotonated, making the molecule negatively charged. This is generally avoided with standard silica-based columns as high pH can dissolve the silica.

For optimal peak shape, it is recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure a single ionic form is present.[6]

Troubleshooting Guides

Issue 1: My glutathione conjugate peak is tailing.

Peak tailing is a common problem that can compromise resolution and integration. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH low (2.5-3.5)? start->check_ph adjust_ph Adjust pH with an acid (e.g., TFA, formic acid, or phosphoric acid) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is the column old or contaminated? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush column or use a guard column check_column->flush_column Contaminated replace_column Replace column check_column->replace_column Old use_ion_pairing Consider using an ion-pairing agent check_column->use_ion_pairing No flush_column->use_ion_pairing replace_column->use_ion_pairing end Improved Peak Shape use_ion_pairing->end

Caption: Troubleshooting logic for addressing peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: Ensure your mobile phase is at a low pH, typically between 2.5 and 3.5.[7] This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid. A lower pH will suppress the ionization of residual silanol groups on the column packing, reducing their interaction with the protonated amine group of the glutathione conjugate.[1][2]

  • Increase Buffer Strength: A buffer concentration that is too low may not have the capacity to maintain a consistent pH on the column surface, leading to tailing. Try increasing the buffer concentration, for example, to 25mM phosphate (B84403) buffer.[7]

  • Use an Ion-Pairing Reagent: For particularly problematic separations, an ion-pairing agent can be added to the mobile phase.[8][9] These reagents, such as alkyl sulfonates for basic compounds, form a neutral complex with the charged analyte, which then partitions onto the reversed-phase column with improved peak shape.[8]

  • Check Column Health: An aging or contaminated column can lead to peak tailing. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column from contaminants.

Issue 2: My peak shape is inconsistent between runs.

Inconsistent peak shape can be due to a variety of factors related to the HPLC system, mobile phase preparation, or sample stability.

Troubleshooting Workflow for Inconsistent Peak Shape

start Inconsistent Peak Shape check_equilibration Is column properly equilibrated? start->check_equilibration increase_equilibration Increase equilibration time check_equilibration->increase_equilibration No check_temp Is column temperature controlled? check_equilibration->check_temp Yes increase_equilibration->check_temp use_oven Use a column oven for consistent temperature check_temp->use_oven No check_mobile_phase Is the mobile phase fresh and degassed? check_temp->check_mobile_phase Yes use_oven->check_mobile_phase prepare_fresh Prepare fresh mobile phase daily and degas check_mobile_phase->prepare_fresh No check_sample Is the sample stable? check_mobile_phase->check_sample Yes prepare_fresh->check_sample prepare_fresh_sample Prepare samples fresh and keep cool check_sample->prepare_fresh_sample No end Consistent Peak Shape check_sample->end Yes prepare_fresh_sample->end

Caption: Troubleshooting logic for inconsistent peak shape.

Detailed Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs. Inadequate equilibration can lead to shifting retention times and variable peak shapes.[3]

  • Control Column Temperature: Temperature fluctuations can affect retention times and peak shapes.[10] Using a column oven to maintain a constant temperature will improve the reproducibility of your results. An increase in temperature generally leads to shorter retention times and can sometimes improve peak shape by increasing diffusion rates.[10]

  • Mobile Phase Preparation: Always use freshly prepared mobile phase. Buffers can support microbial growth, and organic solvents can evaporate over time, changing the composition of the mobile phase. Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with the pump and detector.

  • Sample Stability: Glutathione and its conjugates can be susceptible to oxidation.[11] It is crucial to handle samples appropriately to prevent degradation. This may include preparing samples fresh, keeping them in an autosampler at a low temperature (e.g., 4°C), and using stabilizing agents if necessary.[12]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Glutathione Conjugates

This protocol provides a starting point for the analysis of glutathione conjugates using reverse-phase HPLC.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Collect Sample precipitate Protein Precipitation (e.g., with acid) sample->precipitate centrifuge Centrifuge and collect supernatant precipitate->centrifuge filter Filter through 0.45 µm syringe filter centrifuge->filter inject Inject sample onto HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection (e.g., 210-220 nm) separate->detect

Caption: General workflow for sample preparation and HPLC analysis.

Method Parameters:

ParameterRecommended Condition
Column C18 or C8, 3-5 µm particle size (e.g., 4.6 x 150 mm)[7][13]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.7 with phosphoric acid[7]
Mobile Phase B Acetonitrile or Methanol[7]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase as needed to elute the conjugate.
Flow Rate 1.0 mL/min[7]
Column Temperature 25-30 °C[7]
Detection UV at 210-220 nm[7]
Injection Volume 10-20 µL

Sample Preparation:

  • To prevent oxidation and enzymatic degradation, biological samples should be immediately treated to precipitate proteins.[12] This can be done by adding an acid such as perchloric acid or metaphosphoric acid.

  • After protein precipitation, centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]

Quantitative Data Summary

The following table summarizes typical HPLC method parameters from various studies for the analysis of glutathione and its conjugates.

AnalyteColumnMobile PhasepHDetectionReference
GSH and GSSGC1825mM Phosphate buffer:Methanol (95:5)2.7210 nm[7]
Reduced GSHC18Water:Acetonitrile (50:50)7.0215 nm[1]
GSH ConjugateC8Phosphate buffer and Acetonitrile2.5280 nm[14]
Reduced GSHC18Ammonium formate:Methanol (90:10)5.0280 nm[15][16]

This technical support center provides a foundation for troubleshooting and optimizing your HPLC methods for glutathione conjugates. For more specific issues, always refer to the manufacturer's guidelines for your column and HPLC system.

References

addressing S-(N-Methylcarbamoyl)glutathione-d3 instability during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of S-(N-Methylcarbamoyl)glutathione-d3 during sample preparation. For researchers, scientists, and drug development professionals, this resource offers practical solutions to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal inconsistent or lower than expected?

A1: The instability of this compound is a primary cause for signal variability. This instability arises from its chemically reactive nature as a glutathione (B108866) conjugate[1]. Key factors contributing to its degradation during sample preparation include:

  • Oxidation: The thiol group of the glutathione moiety is susceptible to oxidation, leading to the formation of disulfide-linked dimers or other oxidized species. This is a common issue with glutathione and its conjugates[2][3].

  • Enzymatic Degradation: Biological samples often contain enzymes, such as γ-glutamyl transpeptidase (GGT), which can break down glutathione and its conjugates[4][5][6].

  • Thiol Exchange Reactions: The S-(N-Methylcarbamoyl)glutathione conjugate can react with other free thiols present in the sample, such as cysteine, leading to the transfer of the N-methylcarbamoyl group[1].

To mitigate these issues, it is crucial to implement stabilization strategies immediately upon sample collection.

Q2: What is the recommended method for stabilizing this compound in biological samples?

A2: The most effective and widely recommended method is to use an alkylating agent to cap the reactive thiol group. N-ethylmaleimide (NEM) is a highly effective stabilizing agent for this purpose. NEM reacts rapidly and irreversibly with the thiol group of glutathione, forming a stable conjugate that is resistant to oxidation and enzymatic degradation[2][7][8][9]. The reaction is typically very fast and can be performed at room temperature[7].

Q3: How do sample storage conditions affect the stability of this compound?

A3: Sample storage conditions are critical for preserving the integrity of this compound. Both temperature and storage duration can significantly impact its stability.

  • Temperature: It is highly recommended to store samples at ultra-low temperatures (-80°C) to minimize both chemical and enzymatic degradation[10][11]. Storage at temperatures below 15°C has been shown to dramatically reduce the rate of oxidative dimerization of glutathione[12]. Room temperature storage should be avoided as it can lead to significant autoxidation and enzyme-catalyzed degradation[10][11].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity and accelerate degradation. It is advisable to aliquot samples into single-use volumes before freezing.

Q4: Can I use protein precipitation alone to stabilize my samples?

A4: While protein precipitation with acids like trichloroacetic acid (TCA) is a necessary step to remove proteins and inactivate enzymes, it is not sufficient on its own to prevent the degradation of this compound[7]. In fact, the acidic conditions during deproteination can sometimes promote the artifactual oxidation of thiols if they are not protected[8]. Therefore, it is essential to use a stabilizing agent like N-ethylmaleimide (NEM) before or during the protein precipitation step[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no analyte signal Degradation during sample collection and initial handling.Add N-ethylmaleimide (NEM) solution to the collection tube immediately to stabilize the analyte. Keep samples on ice.
Incomplete protein precipitation leading to ion suppression in LC-MS.Optimize the protein precipitation protocol. Ensure the correct ratio of precipitant (e.g., cold acetonitrile (B52724) or TCA) to sample volume is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all protein.
Suboptimal storage conditions.Store stabilized samples at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
High variability between replicate samples Inconsistent timing of stabilization.Standardize the protocol to ensure that the time between sample collection and the addition of NEM is consistent for all samples.
Incomplete reaction with NEM.Ensure the concentration of NEM is sufficient to react with all thiols in the sample. A final concentration of 5-10 mM NEM is a good starting point. Allow for adequate reaction time (typically 5-15 minutes at room temperature).
Thiol exchange reactions occurring before stabilization.Minimize the time between sample collection and stabilization with NEM.
Peak tailing or splitting in chromatogram Formation of diastereomers upon reaction with NEM.This is a known phenomenon when NEM reacts with thiols, potentially creating two diastereomers that may partially separate on some LC columns[7]. Ensure the integration method correctly sums the areas of both peaks if they are separated.
Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry to improve peak shape.

Experimental Protocols

Protocol 1: Stabilization of this compound in Plasma or Serum
  • Preparation of Stabilizing Solution: Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in a suitable solvent such as methanol (B129727) or water.

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Stabilization: Immediately after collection, add the NEM stock solution to the whole blood or plasma to achieve a final concentration of 10 mM NEM. Mix gently by inversion.

  • Incubation: Allow the sample to incubate at room temperature for 15 minutes to ensure complete reaction of NEM with all thiol groups.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile to 1 volume of the stabilized plasma/serum.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Storage: If not analyzing immediately, store the supernatant at -80°C.

Protocol 2: Stabilization of this compound in Tissue Homogenates
  • Homogenization Buffer Preparation: Prepare a homogenization buffer containing 10 mM NEM. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

  • Tissue Homogenization:

    • Excise the tissue of interest and immediately place it in the ice-cold homogenization buffer containing NEM.

    • Homogenize the tissue using a suitable method (e.g., bead beater, sonicator) while keeping the sample on ice at all times.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile to 1 volume of the tissue homogenate.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated protein.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

  • Storage: Store the final extract at -80°C until LC-MS/MS analysis.

Visualizing Degradation and Stabilization Pathways

cluster_0 Unstable Analyte in Sample cluster_1 Degradation Pathways cluster_2 Stabilization Workflow Analyte S-(N-Methylcarbamoyl) glutathione-d3 (thiol) Oxidation Oxidized Products (e.g., Disulfide) Analyte->Oxidation O2, Metal Ions Enzymatic Enzymatic Cleavage (e.g., by GGT) Analyte->Enzymatic Enzymes (GGT) Thiol_Exchange Thiol Exchange (e.g., with Cysteine) Analyte->Thiol_Exchange Free Thiols NEM Add N-ethylmaleimide (NEM) Analyte->NEM Immediate Action Stabilized Stable GS-NEM Adduct NEM->Stabilized Alkylation

Caption: Logical workflow of this compound degradation and stabilization.

Start Biological Sample (Plasma, Tissue) Stabilize Immediate Stabilization with NEM Start->Stabilize Homogenize Homogenization (for tissue) in NEM-containing buffer Stabilize->Homogenize If tissue sample Precipitate Protein Precipitation (e.g., cold Acetonitrile) Stabilize->Precipitate If plasma/serum Homogenize->Precipitate Centrifuge Centrifugation (>10,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze Store Store at -80°C Collect->Store If not for immediate analysis

Caption: Recommended sample preparation workflow for this compound.

References

Technical Support Center: Reproducible Quantification of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible quantification of S-(N-Methylcarbamoyl)glutathione-d3 in biological matrices. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of S-(N-Methylcarbamoyl)glutathione. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by LC-MS/MS. The key advantage of a SIL-IS is that it shares very similar physicochemical properties with the analyte of interest, meaning it behaves almost identically during sample preparation, chromatography, and ionization. This helps to accurately correct for variability in extraction recovery and matrix effects, leading to more precise and accurate quantification.

Q2: What are the primary challenges in quantifying this compound?

The main challenges include:

  • Analyte Stability: Glutathione (B108866) and its conjugates can be unstable in biological matrices, prone to oxidation and enzymatic degradation. Proper sample handling and storage are critical.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[1]

  • Internal Standard Issues: Potential issues with deuterated internal standards include chromatographic separation from the unlabeled analyte (isotope effect) and the possibility of hydrogen-deuterium exchange, which can compromise the integrity of the assay.

  • Chromatography: Achieving good chromatographic peak shape and retention for a polar molecule like a glutathione conjugate can be challenging.

Q3: How can I minimize the instability of S-(N-Methylcarbamoyl)glutathione during sample preparation?

To enhance stability, it is recommended to:

  • Keep biological samples on ice during processing.

  • Promptly process samples after collection. If storage is necessary, freeze at -80°C.

  • Use a protein precipitation extraction method with an acid like perchloric acid or sulfosalicylic acid, which can also help to inhibit enzymatic activity.[2]

  • Consider derivatization of the free thiol group with an alkylating agent such as N-ethylmaleimide (NEM) immediately after sample collection to prevent oxidation.[3][4]

Troubleshooting Guide

Chromatographic & Mass Spectrometric Issues
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid or ammonium (B1175870) formate). 3. Add a small amount of an ion-pairing agent or change the column chemistry.
Inconsistent Retention Times 1. Air bubbles in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Purge the LC pumps and lines. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature.
Low Signal Intensity / Ion Suppression 1. Matrix effects from co-eluting compounds. 2. Inefficient ionization source settings. 3. Analyte degradation in the source.1. Improve sample clean-up (e.g., use solid-phase extraction). 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Use a less harsh ionization method if possible.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Interference from the biological matrix.1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol. 3. Enhance sample preparation to remove interfering substances.
Internal Standard (IS) Related Issues
Issue Potential Cause Recommended Solution
Chromatographic Separation of Analyte and IS Deuterium (B1214612) isotope effect can sometimes lead to slightly different retention times for the deuterated IS and the native analyte.1. Optimize the chromatographic gradient to minimize separation. 2. Ensure the integration windows for both analyte and IS are appropriate to capture their respective peaks accurately.
Variable Analyte/IS Peak Area Ratio 1. Instability of the analyte or IS in the processed sample. 2. Hydrogen-deuterium exchange in the IS. 3. Non-linear detector response.1. Investigate the stability of the processed samples over the typical analysis time. 2. Evaluate the stability of the deuterium label under the chosen analytical conditions. Consider using a ¹³C or ¹⁵N labeled IS if exchange is significant. 3. Ensure the calibration curve is linear and covers the expected concentration range.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

This protocol is based on established methods for similar glutathione conjugates and serves as a template.[1][2] Optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Add 45 µL of water and vortex for 5 seconds.

  • Precipitate proteins by adding 35 µL of perchloric acid. Vortex for 5 seconds and place on ice for 5 minutes.[2]

  • Centrifuge at 11,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Parameters

Parameter Typical Value
LC Column C18 reverse-phase, e.g., 50 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 - 0.4 mL/min
Gradient Start at 5% B, linear gradient to 50% B over 4 min, wash with 80% B, then re-equilibrate.
Injection Volume 10 - 50 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Selected Reaction Monitoring (SRM)
Example Mass Transitions To be determined empirically. For a related compound, carbamathione (m/z 407.4), transitions to m/z 100 and 175 were monitored.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (S-N-Methylcarbamoyl- glutathione-d3) Sample->Add_IS Precipitate Protein Precipitation (e.g., Perchloric Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (SRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify troubleshooting_workflow cluster_peak_issues Peak Shape / Retention Time cluster_signal_issues Signal Intensity Start Inaccurate or Irreproducible Results Check_Chromatography Review Chromatograms Start->Check_Chromatography Poor_Peak_Shape Poor Peak Shape? Check_Chromatography->Poor_Peak_Shape Visually Inspect Inconsistent_RT Inconsistent Retention Times? Poor_Peak_Shape->Inconsistent_RT No Action_Peak Troubleshoot LC Method: - Check column health - Mobile phase prep - System for leaks/bubbles Poor_Peak_Shape->Action_Peak Yes Inconsistent_RT->Action_Peak Yes Low_Signal Low Signal / High Noise? Inconsistent_RT->Low_Signal No Reanalyze Re-analyze Samples Action_Peak->Reanalyze Variable_Ratio Variable Analyte/IS Ratio? Low_Signal->Variable_Ratio No Action_Signal Troubleshoot MS & Sample Prep: - Optimize MS source - Evaluate matrix effects - Check sample/IS stability Low_Signal->Action_Signal Yes Variable_Ratio->Action_Signal Yes Variable_Ratio->Reanalyze No, problem solved Action_Signal->Reanalyze

References

Technical Support Center: Synthesis and Purification of Deuterated Glutathione Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of deuterated glutathione (B108866) (GSH) adducts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of deuterated glutathione adducts in a question-and-answer format.

Question: My reaction yield of the deuterated glutathione adduct is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in the synthesis of glutathione adducts. Several factors can contribute to this issue:

  • Suboptimal Reaction pH: The nucleophilicity of the thiol group of glutathione is pH-dependent. The reaction of GSH with electrophiles is typically more efficient under slightly basic conditions (pH 8-9) to facilitate the formation of the thiolate anion.[1] If the pH is too low, the thiol is protonated and less reactive. Conversely, a pH that is too high can lead to side reactions.

  • Poor Solubility of Reactants: Glutathione is highly polar and soluble in aqueous solutions, while many electrophiles are nonpolar and require organic solvents. A biphasic solvent system (e.g., water/acetonitrile) or the use of a co-solvent can help to improve the solubility of both reactants and increase the reaction rate.[1]

  • Steric Hindrance: Bulky groups on either the electrophile or the glutathione molecule can sterically hinder the reaction, leading to lower yields. In such cases, optimizing the reaction temperature and time may be necessary.

  • Side Reactions: The electrophile may react with other nucleophilic sites on the glutathione molecule, such as the amino group or the carboxyl groups, leading to a mixture of products and a lower yield of the desired S-adduct. Protecting these functional groups before the reaction can be a solution, especially in a building-block approach.[1][2]

  • Instability of the Electrophile or Adduct: The electrophile or the resulting adduct may be unstable under the reaction conditions. It is crucial to monitor the reaction progress using techniques like LC-MS to determine the optimal reaction time and avoid degradation of the product.

Question: I am observing multiple peaks in my LC-MS analysis of the crude reaction mixture. What are the possible impurities and how can I minimize them?

Answer: The presence of multiple peaks in the LC-MS analysis indicates the formation of impurities or side products. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted deuterated glutathione and the electrophile in the final mixture.

  • Oxidized Glutathione (GSSG): Glutathione can be easily oxidized to form glutathione disulfide (GSSG), especially in the presence of oxygen and at neutral or basic pH. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Diastereomers or Epimers: If the electrophile has a chiral center, the reaction with glutathione can lead to the formation of diastereomers, which may appear as separate peaks in the chromatogram.[2] Similarly, some epimerization can occur during the synthesis.[2]

  • Side-Products from Reactions at Other Sites: As mentioned earlier, reactions at the amino or carboxyl groups of glutathione can lead to the formation of undesired adducts.

  • Degradation Products: The desired adduct may degrade during the reaction or work-up.

To minimize these impurities, consider optimizing the reaction conditions (pH, temperature, reaction time), using protecting groups for reactive functional groups, and working under an inert atmosphere.

Question: My purification of the deuterated glutathione adduct by HPLC is challenging. The adduct co-elutes with impurities or shows poor peak shape. What can I do?

Answer: The purification of highly polar glutathione adducts can be challenging. Here are some troubleshooting tips for HPLC purification:

  • Column Choice: A reversed-phase C18 column is commonly used for the purification of glutathione adducts.[3] However, for very polar adducts, a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, might provide better separation.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase can significantly affect the retention and peak shape of the adducts, as they contain both acidic and basic functional groups. Using a buffer to control the pH is recommended.

    • Ion-Pairing Agents: For highly polar adducts that are not well-retained on a reversed-phase column, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.[4]

    • Gradient Elution: A gradient elution from a highly aqueous mobile phase to a higher concentration of organic solvent (e.g., acetonitrile (B52724) or methanol) is typically required to elute the polar adducts while separating them from nonpolar impurities.[4]

  • Sample Preparation: Ensure that the sample is completely dissolved in the mobile phase before injection to avoid peak splitting or broadening. Filtering the sample before injection can also prevent column clogging.

  • Loading Amount: Overloading the column can lead to poor separation and broad peaks. It is important to determine the optimal loading amount for your specific column and adduct.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of deuterated glutathione adducts?

A1: The primary challenges include:

  • Achieving high yields and purity: This can be affected by reaction conditions, side reactions, and the stability of the reactants and products.[1][2]

  • Purification of the polar adducts: Separating the desired adduct from unreacted starting materials, oxidized glutathione, and other side products can be difficult due to their similar polarities.

  • Characterization of the final product: Confirming the structure and isotopic labeling of the final adduct requires specialized analytical techniques like high-resolution mass spectrometry and NMR.

Q2: What are the advantages of using a "building-block" approach for synthesis compared to direct alkylation of glutathione?

A2: The building-block approach, which involves first reacting the electrophile with a protected cysteine residue and then building the rest of the glutathione molecule via solid-phase peptide synthesis (SPPS), offers several advantages:

  • Higher Yield and Purity: This method can lead to a cleaner reaction with fewer side products, resulting in a higher overall yield and purity of the final adduct.[1][2]

  • Better Control over Regioselectivity: It ensures that the electrophile reacts specifically with the thiol group of the cysteine residue.

  • Simplified Purification: The purification of the final product can be more straightforward due to the reduced number of impurities.[2]

Q3: How can I monitor the progress of my synthesis reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS. This will allow you to track the consumption of the starting materials and the formation of the desired product and any impurities.

Q4: What are the best methods for purifying deuterated glutathione adducts?

A4: The most common and effective methods for purifying deuterated glutathione adducts are:

  • Reversed-phase flash chromatography: This is a good initial purification step for removing major impurities from the crude reaction mixture.[1][2]

  • High-performance liquid chromatography (HPLC): HPLC, particularly with a reversed-phase column, is the preferred method for obtaining highly pure adducts.[3][4]

Q5: How does the presence of the deuterium (B1214612) label affect the synthesis and purification process?

A5: In most cases, the presence of a deuterium label does not significantly alter the chemical reactivity of the glutathione molecule. However, there can be minor isotope effects on reaction rates. During purification, the deuterated adduct will have a slightly higher mass than its non-deuterated counterpart, which is readily detectable by mass spectrometry. The chromatographic behavior of the deuterated and non-deuterated adducts is generally very similar, and they are not typically separable by standard HPLC methods.

Quantitative Data Summary

The following table summarizes the yields and purities of glutathione adducts synthesized using different methods, as reported in the literature. This data can serve as a benchmark for your own experiments.

AdductSynthesis MethodYieldPurityReference
S-HETE–GSHDirect alkylation of GSH28% (overall)>95%[1][2]
S-HETE–GSHBuilding-block approach (SPPS)36% (overall)>97%[1][2]
S-tBuOETE–GSHAlkylation of GSH74%>98%[2]
S-HETE–GSHDeprotection of S-tBuOETE–GSH38%>95%[1][2]
GSH–ETE–GSHReaction of GSH with sulfur mustard65%85%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of S-(2-(2-(Hydroxy)ethylthio)ethyl)glutathione (S-HETE–GSH) by Alkylation of GSH

This protocol is adapted from a published procedure.[1]

  • Preparation of the protected electrophile: The synthesis of the protected half mustard tBuOETECl is the first step. This involves protecting one of the hydroxyl groups of thiodiglycol (B106055) with a tBu-protecting group, followed by chlorination.

  • Alkylation of GSH:

    • Dissolve deuterated glutathione in a saturated aqueous solution of sodium bicarbonate.

    • Add a solution of the protected electrophile in acetonitrile dropwise to the glutathione solution.

    • Maintain the pH of the reaction mixture between 8 and 9 by adding 0.1 M NaOH.

    • Stir the mixture at room temperature for 2 hours and monitor the reaction by MS.

    • After the reaction is complete, wash the mixture with dichloromethane.

    • Concentrate the aqueous layer under reduced pressure.

    • Purify the crude product by reversed-phase flash chromatography.

  • Deprotection:

    • Add a 90% aqueous solution of trifluoroacetic acid (TFA) slowly to the protected adduct at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Evaporate the TFA and water under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the final S-HETE–GSH adduct.

Protocol 2: Purification of Glutathione Adducts by HPLC

This is a general protocol for the purification of glutathione adducts by HPLC.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-35 min: Linear gradient from 0% to 50% B

    • 35-40 min: Linear gradient from 50% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: Return to 100% A

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm and/or mass spectrometry.

  • Procedure:

    • Dissolve the crude adduct in a small volume of Mobile Phase A.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and lyophilize to obtain the purified adduct.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Deuterated Glutathione + Electrophile reaction Reaction (pH, Solvent, Temp Control) start->reaction crude Crude Product Mixture reaction->crude lcms LC-MS reaction->lcms Monitoring flash Reversed-Phase Flash Chromatography crude->flash hplc HPLC Purification flash->hplc pure Pure Deuterated Adduct hplc->pure pure->lcms nmr NMR pure->nmr

Caption: General workflow for the synthesis and purification of deuterated glutathione adducts.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield ph Suboptimal pH start->ph solubility Poor Reactant Solubility start->solubility side_reactions Side Reactions start->side_reactions instability Product/Reactant Instability start->instability adjust_ph Adjust pH to 8-9 ph->adjust_ph cosolvent Use Co-solvent System solubility->cosolvent protecting_groups Use Protecting Groups / SPPS side_reactions->protecting_groups monitor_reaction Monitor Reaction by LC-MS instability->monitor_reaction

Caption: Troubleshooting guide for low reaction yields in deuterated glutathione adduct synthesis.

References

Validation & Comparative

Validation of S-(N-Methylcarbamoyl)glutathione-d3 as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Metabolomics

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated internal standard, with alternative standards for the quantification of S-(N-Methylcarbamoyl)glutathione and other structurally similar analytes. The information presented herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative LC-MS analysis.[1] This approach is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to a sample at the beginning of the preparation process. Because the deuterated standard is nearly identical to the analyte in its chemical and physical properties, it experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer.[1] This co-eluting mimic allows for the correction of matrix effects and procedural errors, leading to highly accurate and precise quantification.[1][2]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the quality of quantitative data. While deuterated standards are preferred, other alternatives like structural analogs are also used. The following table summarizes the expected performance characteristics of this compound compared to a non-isotopically labeled structural analog.

Performance Metric This compound (Deuterated IS) Structural Analog IS (e.g., S-(N,N-di-i-propylcarbamoyl)glutathione) Rationale and Supporting Data
Correction for Matrix Effects ExcellentModerate to GoodDeuterated standards co-elute with the analyte, ensuring they experience identical ion suppression or enhancement. Structural analogs may have different retention times and ionization efficiencies, leading to less effective correction.[1]
Correction for Analyte Recovery ExcellentGoodThe near-identical chemical properties of the deuterated standard ensure it tracks the analyte's recovery throughout the sample preparation process with high fidelity.[1]
Chromatographic Behavior Identical to AnalyteSimilar but can differThis compound will have the same retention time as the unlabeled analyte, simplifying method development. Structural analogs may require more extensive chromatographic optimization to ensure proper separation from interferences.[3][4]
Accuracy and Precision High (<5% error, <10% RSD)Good (<15% error, <15% RSD)The superior correction for analytical variability provided by a deuterated standard typically results in lower intra- and inter-day variability and higher accuracy.[3][5]
Availability and Cost May be custom synthesis, higher costGenerally more readily available and lower costThe synthesis of stable isotope-labeled standards is often more complex and expensive.

Experimental Protocol: A Validated LC-MS/MS Method

The following is a representative protocol for the quantification of S-(N-Methylcarbamoyl)glutathione in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar glutathione (B108866) conjugates.[3][4][5]

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of a 100 nM solution of this compound in methanol.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold 0.1 M perchloric acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-(N-Methylcarbamoyl)glutathione: Determine precursor > product ion transition

    • This compound: Determine precursor > product ion transition (expect a +3 m/z shift in the precursor ion)

  • Optimization: Infuse individual standard solutions to determine optimal cone voltage and collision energy for each transition.

Workflow for Internal Standard Validation

The validation of an internal standard is a critical step in ensuring the robustness of a quantitative bioanalytical method. The following diagram illustrates a typical workflow.

Internal Standard Validation Workflow cluster_0 Method Development cluster_1 Validation Experiments cluster_2 Sample Analysis MD1 Select Analyte and IS MD2 Optimize Chromatography MD1->MD2 MD3 Optimize MS/MS Parameters MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Prepare Calibration Curve & QCs V5->SA1 SA2 Process Unknown Samples SA1->SA2 SA3 Data Analysis & Reporting SA2->SA3

Caption: A typical workflow for the validation of an internal standard in a quantitative bioanalytical method.

Signaling Pathway Context: Glutathione Conjugation

S-(N-Methylcarbamoyl)glutathione is formed through the conjugation of methyl isocyanate with glutathione.[6] This reaction is a part of the body's detoxification process for electrophilic compounds. The following diagram illustrates this general pathway.

Glutathione Conjugation Pathway cluster_pathway Detoxification of Electrophiles Electrophile Electrophilic Compound (e.g., Methyl Isocyanate) Conjugate Glutathione Conjugate (e.g., S-(N-Methylcarbamoyl)glutathione) Electrophile->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Excretion Further Metabolism & Excretion Conjugate->Excretion

References

Navigating the Nuances of S-(N-Methylcarbamoyl)glutathione-d3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated internal standard crucial for the accurate measurement of its non-deuterated counterpart, a metabolite of the investigational anti-tumor agent N-methylformamide. This guide will delve into the performance of the gold-standard LC-MS/MS technique, outline detailed experimental protocols, and present data-driven comparisons to aid in methodological selection and application.

Accuracy and Precision: A Data-Driven Comparison

The use of a stable isotope-labeled internal standard like this compound is the cornerstone of achieving high accuracy and precision in bioanalytical assays. By mimicking the analyte of interest throughout sample preparation and analysis, it compensates for variability, leading to more reliable results.

While specific performance data for this compound is not extensively published, we can infer its performance from studies on structurally similar glutathione (B108866) conjugates. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of S-(N,N-diethylcarbamoyl)glutathione (carbamathione) in human plasma provides an excellent proxy. The validation data from this study showcases the high level of accuracy and precision achievable with this methodology.[1][2]

Performance MetricS-(N,N-diethylcarbamoyl)glutathione (Proxy for S-(N-Methylcarbamoyl)glutathione)Alternative Method (Hypothetical HPLC-UV)
Analytical Method LC-MS/MS with a deuterated internal standardHPLC with UV Detection
Intra-day Precision (%CV) < 4%5-15%
Inter-day Precision (%CV) < 10%10-20%
Accuracy (% Bias) < 4%± 15-25%
Lower Limit of Quantification (LLOQ) Low nM rangeHigh nM to µM range

As the table illustrates, LC-MS/MS coupled with a deuterated internal standard offers superior precision and accuracy compared to older, less sensitive methods like HPLC with UV detection.

The Gold Standard: LC-MS/MS Methodology

The superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the undisputed gold standard for the quantification of S-(N-Methylcarbamoyl)glutathione and its deuterated internal standard in complex biological matrices.

Experimental Workflow

The general workflow for the quantification of S-(N-Methylcarbamoyl)glutathione using LC-MS/MS with this compound as an internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with this compound Sample->IS_Spike Addition of Internal Standard Protein_Precipitation Protein Precipitation (e.g., with Perchloric Acid) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (Reversed-Phase) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for S-(N-Methylcarbamoyl)glutathione quantification.

Detailed Experimental Protocol

This protocol is based on established methods for the analysis of glutathione conjugates in biological fluids.[1][2]

1. Sample Preparation:

  • Objective: To extract the analyte and internal standard from the biological matrix and remove interfering proteins.

  • Procedure:

    • Thaw frozen biological samples (e.g., plasma, urine) on ice.

    • To a 100 µL aliquot of the sample, add 10 µL of a working solution of this compound (internal standard).

    • Add 200 µL of ice-cold 10% perchloric acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Objective: To chromatographically separate the analyte from other components and detect it with high specificity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • S-(N-Methylcarbamoyl)glutathione: Precursor Ion (Q1) -> Product Ion (Q3)

      • This compound: Precursor Ion (Q1+3) -> Product Ion (Q3)

3. Calibration and Quantification:

  • Objective: To generate a standard curve to enable the accurate quantification of the analyte in unknown samples.

  • Procedure:

    • Prepare a series of calibration standards by spiking known concentrations of S-(N-Methylcarbamoyl)glutathione into a blank biological matrix.

    • Process the calibration standards alongside the unknown samples, including the addition of the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Determine the concentration of S-(N-Methylcarbamoyl)glutathione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway Context

S-(N-Methylcarbamoyl)glutathione is a key metabolite in the biotransformation of N-methylformamide. Understanding its position in the metabolic pathway is crucial for interpreting its quantitative data in toxicological and pharmacological studies.

Metabolic_Pathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF Demethylation SNMG S-(N-Methylcarbamoyl)glutathione NMF->SNMG Conjugation with Glutathione Excretion Further Metabolism & Excretion SNMG->Excretion

Caption: Metabolic pathway of N,N-Dimethylformamide to S-(N-Methylcarbamoyl)glutathione.

This diagram illustrates the conversion of the industrial solvent N,N-dimethylformamide to N-methylformamide, which is then conjugated with glutathione to form S-(N-Methylcarbamoyl)glutathione.

Conclusion

The quantification of this compound, and by extension its non-deuterated analogue, is most accurately and precisely achieved through LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the reliability of the data. The provided experimental protocol and comparative data underscore the superiority of this method for researchers and professionals in drug development and toxicology. By adhering to these well-established principles and methodologies, scientists can confidently generate high-quality data for their research endeavors.

References

A Head-to-Head Comparison: S-(N-Methylcarbamoyl)glutathione-d3 versus its Non-Deuterated Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of their findings. This guide provides an objective comparison between the deuterated internal standard, S-(N-Methylcarbamoyl)glutathione-d3, and its non-deuterated counterpart for the quantification of S-(N-Methylcarbamoyl)glutathione, a key metabolite in toxicological and pharmacological studies.

S-(N-Methylcarbamoyl)glutathione is a crucial conjugate in the metabolism of compounds such as the investigational anti-tumor agent N-methylformamide and the industrial chemical methyl isocyanate.[1] Accurate quantification of this metabolite is essential for understanding the biotransformation and potential toxicity of its parent compounds. The use of a stable isotope-labeled internal standard, such as the deuterated form, is widely considered the gold standard in mass spectrometry-based quantification.[2][3] This is due to its ability to co-elute with the analyte of interest and exhibit nearly identical behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[4][5]

Data Presentation: A Quantitative Comparison

Performance MetricNon-Deuterated Standard (Structural Analog)This compound (Deuterated IS)
Accuracy (% Bias) ± 15%± 5%
Precision (% CV) < 15%< 5%
Linearity (r²) > 0.990> 0.998
Lower Limit of Quantification (LLOQ) Analyte DependentPotentially lower due to improved S/N
Matrix Effect (% CV) < 20%< 10%

This table summarizes expected performance characteristics based on established principles of bioanalytical method validation with deuterated internal standards.[6][7]

Experimental Protocols

A robust and reliable LC-MS/MS method is crucial for the accurate quantification of S-(N-Methylcarbamoyl)glutathione in biological matrices. The following is a detailed methodology for such an analysis, incorporating the use of this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, bile), add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of glutathione (B108866) conjugates.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically employed to ensure adequate retention and separation of the analyte from matrix components. The specific gradient profile should be optimized for the particular application.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of analysis.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both S-(N-Methylcarbamoyl)glutathione and its deuterated internal standard must be determined through infusion and optimization experiments.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[8][9][10][11][12] Key validation parameters to assess include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the biological context and analytical process, the following diagrams have been generated using the Graphviz (DOT language).

Glutathione Conjugation Pathway of N-Methylformamide NMF N-Methylformamide Oxidative_Metabolism Oxidative Metabolism (e.g., CYP450) NMF->Oxidative_Metabolism Reactive_Intermediate Reactive Intermediate (Methyl Isocyanate) Oxidative_Metabolism->Reactive_Intermediate SMG S-(N-Methylcarbamoyl)glutathione Reactive_Intermediate->SMG Conjugation GSH Glutathione (GSH) GSH->SMG GST Glutathione S-Transferase (GST) GST->SMG Further_Metabolism Further Metabolism to Mercapturic Acid SMG->Further_Metabolism Excretion Biliary/Urinary Excretion Further_Metabolism->Excretion

Metabolism of N-Methylformamide to S-(N-Methylcarbamoyl)glutathione.

Glutathione Depletion and JNK/SAPK Signaling Activation cluster_stress Cellular Stress cluster_gsh Glutathione Homeostasis cluster_mapk MAPK Signaling Cascade cluster_response Cellular Response Xenobiotics Xenobiotics (e.g., N-Methylformamide Metabolites) GSH_Depletion Glutathione (GSH) Depletion Xenobiotics->GSH_Depletion ASK1 ASK1 GSH_Depletion->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_SAPK JNK/SAPK MKK4_7->JNK_SAPK AP1 AP-1 Activation (c-Jun/c-Fos) JNK_SAPK->AP1 Apoptosis Apoptosis JNK_SAPK->Apoptosis

References

A Comparative Guide to the Inter-Laboratory Analysis of S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the analysis of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart in biological matrices. Given the absence of a formal inter-laboratory comparison study for this specific molecule, this document outlines and compares common analytical techniques used for glutathione (B108866) adducts. The goal is to equip researchers with the necessary information to select, develop, and validate robust analytical methods.

The quantitative analysis of glutathione adducts, including S-(N-Methylcarbamoyl)glutathione, is pivotal in drug metabolism and toxicology studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variability in sample processing.[1][2]

Analytical Workflow Overview

The analysis of S-(N-Methylcarbamoyl)glutathione from biological samples typically involves sample preparation to isolate the analyte and remove interfering substances, followed by separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS). The workflow is designed to ensure high sensitivity and specificity.[2]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Addition of Internal Standard (this compound) Extraction Analyte Extraction Protein_Precipitation->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for the analysis of S-(N-Methylcarbamoyl)glutathione.

Comparison of Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis and for concentrating the analyte. Below is a comparison of common methods.

Method Principle Typical Recovery Advantages Disadvantages Suitable Matrices
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid, trichloroacetic acid) to precipitate proteins.~98% for a similar adduct.[3]Simple, fast, and inexpensive.Less clean extracts, potential for ion suppression.Plasma, Serum, Whole Blood.[3][4][5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.65±5% for a glutathione adduct.[6]Cleaner extracts, reduces matrix effects, allows for sample concentration.More complex, time-consuming, and expensive.Plasma, Urine, Tissue Homogenates.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Variable, depends on analyte and solvent system.Can provide very clean extracts.Can be labor-intensive, requires larger solvent volumes.Plasma, Urine.
Experimental Protocols: Sample Preparation

Protein Precipitation (Perchloric Acid Method)

  • To 100 µL of plasma, add 10 µL of an internal standard solution containing this compound.

  • Add 200 µL of cold perchloric acid (e.g., 6%) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]

  • Collect the supernatant for LC-MS/MS analysis.[3]

Solid-Phase Extraction (Generic Protocol for Glutathione Adducts)

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated sample (e.g., plasma supernatant after protein precipitation).

  • Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove interferences.[6]

  • Wash with a low percentage of organic solvent (e.g., 5% methanol with 0.1% formic acid).[6]

  • Elute the analyte with a basic organic solvent (e.g., methanol containing ammonium (B1175870) formate).[6]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction PPT_Start Plasma Sample PPT_Step1 Add Internal Standard PPT_Start->PPT_Step1 PPT_Step2 Add Acid/Solvent PPT_Step1->PPT_Step2 PPT_Step3 Centrifuge PPT_Step2->PPT_Step3 PPT_End Supernatant for LC-MS PPT_Step3->PPT_End SPE_Start Plasma Sample SPE_Step1 Condition Cartridge SPE_Start->SPE_Step1 SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash SPE_Step2->SPE_Step3 SPE_Step4 Elute SPE_Step3->SPE_Step4 SPE_End Eluate for LC-MS SPE_Step4->SPE_End

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

Comparison of LC-MS/MS Methodologies

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical technique for its high selectivity and sensitivity.[2]

Parameter Method A (e.g., Gradient Elution) Method B (e.g., Isocratic Elution) Considerations
LC Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3 µm)[7]C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Column dimensions and particle size affect resolution, backpressure, and run time.
Mobile Phase A 10 mM ammonium formate (B1220265) with 0.06% formic acid in 99:1 water:methanol.[7]0.15 M sodium acetate, pH 7.00.[8]Mobile phase composition influences analyte retention and ionization efficiency.
Mobile Phase B 10 mM ammonium formate with 0.06% formic acid in 99:1 methanol:water.[7]7.5% methanol in Mobile Phase A.[8]Organic modifier and additives are chosen to optimize peak shape and sensitivity.
Flow Rate 0.3 mL/min.[7]1.0 mL/minHigher flow rates can shorten run times but may reduce sensitivity.
Gradient Linear gradient from 5% to 95% B over 20 minutes.[7]Isocratic (constant mobile phase composition).[8]Gradient elution is effective for separating analytes with a wide range of polarities.
Ionization Mode Positive Electrospray Ionization (ESI+).[7]Positive or Negative ESI, depending on the analyte.The choice of ionization mode depends on the chemical properties of the analyte.
MS/MS Transitions Analyte-specific precursor to product ion transitions (e.g., m/z 407 -> 100 for a similar adduct).[7]Analyte-specific precursor to product ion transitions.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[2]
Experimental Protocols: LC-MS/MS Analysis

Gradient Elution LC-MS/MS

  • LC System: A high-performance liquid chromatography system.

  • Column: Alltech Altima C-18 (50 mm x 2.1 mm, 3 µm particles).[7]

  • Mobile Phase A: 10 mM ammonium formate, methanol, and formic acid (99:1:0.06, v/v/v).[7]

  • Mobile Phase B: Methanol, 10 mM ammonium formate, and formic acid (99:1:0.06, v/v/v).[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: A 20-minute linear gradient from 95% aqueous (5% B) to 95% organic (95% B).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[7]

  • Ionization Mode: Positive ion mode.[7]

  • Detection: Selected Reaction Monitoring (SRM) of the specific m/z transitions for S-(N-Methylcarbamoyl)glutathione and its d3-labeled internal standard.

Data Comparison and Performance Characteristics

When comparing different laboratories or methods, it is essential to evaluate key performance characteristics.

Parameter Definition Typical Acceptance Criteria
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.
Precision (%RSD) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Intra- and inter-day precision ≤ 15% RSD (<10% for a similar adduct[7]).
Accuracy (%Bias) The closeness of the mean test results obtained by the method to the true value.Intra- and inter-day accuracy within ±15% of the nominal value (<4% for a similar adduct[3]).
Recovery (%) The detector response obtained from an amount of analyte added to and extracted from the matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.Consistent and reproducible across the concentration range.

A study on a similar compound, S-(N,N-diethylcarbamoyl)glutathione, demonstrated good linearity over a concentration range of 0.25–10,000 nM, with an LLOQ of 1 nM.[7] The intra- and inter-day accuracy and precision were found to be <4% and <10%, respectively.[3][7]

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Glutathione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glutathione (B108866) (GSH) and its conjugates is crucial for understanding xenobiotic metabolism, oxidative stress, and drug toxicity. Cross-validation of analytical methods ensures the reliability and comparability of data, particularly when different techniques are employed across various studies or laboratories. This guide provides an objective comparison of the two most common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Techniques

The choice between HPLC and LC-MS/MS for the analysis of glutathione conjugates depends on several factors, including the specific conjugate of interest, the required sensitivity, and the complexity of the biological matrix.

Table 1: Performance Comparison of HPLC and LC-MS/MS for Glutathione Conjugate Analysis

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Selectivity Moderate to high; dependent on chromatographic separation and detector type (e.g., UV, fluorescence, electrochemical). Potential for interference from co-eluting compounds.[1][2]Very high; based on mass-to-charge ratio of precursor and product ions, minimizing interferences.[1][3]
Sensitivity (LOD/LOQ) Generally in the micromolar (µM) to high nanomolar (nM) range. For GSH, LOD can be ~0.6 µg/mL and LOQ ~1.8 µg/mL.[4] For mercapturic acids, LODs are typically in the low µg/L range.[3]High sensitivity, typically in the low nanomolar (nM) to picomolar (pM) range. For GSH and GSSG, LLOQs can be as low as 4.99 nM and 3.65 nM, respectively.[5] For various mercapturic acids, LOQs can range from 0.01 to 3.2 µg/L.[6]
Accuracy (% Recovery) Typically 98-101%.[4][7]Typically 93-115%.[6]
Precision (%RSD) Intraday and interday precision are generally less than 15%.[2]Intraday and interday precision are often less than 10%.[1]
Linearity (r²) Typically ≥ 0.999.[4][7]Typically ≥ 0.99.[1]
Matrix Effect Less susceptible to ion suppression/enhancement compared to LC-MS/MS.Prone to matrix effects (ion suppression or enhancement), which can affect accuracy and precision. Requires careful method development and use of internal standards.
Throughput Can be lower due to longer run times required for adequate separation.Higher throughput is achievable with modern UPLC systems and multiplexing methods.[8]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and more complex maintenance.

Experimental Protocols

Detailed methodologies are essential for the successful validation and cross-validation of analytical methods for glutathione conjugates.

Method Validation Protocol

A full validation of a bioanalytical method should be performed when establishing a new method and should include the following parameters[9][10]:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard (IS). The response of interfering peaks should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.

  • Calibration Curve: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero standards. The curve should cover the expected concentration range.

  • Accuracy and Precision: Determine intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) with at least five replicates per level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[9]

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS. This is particularly critical for LC-MS/MS.

  • Recovery: Assess the extraction efficiency of the analytical method by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Cross-Validation Protocol

Cross-validation is necessary when two or more analytical methods are used to generate data within the same study or to compare data across different studies.[11]

Objective: To ensure that the data from two different analytical methods (e.g., HPLC and LC-MS/MS) are comparable.

Procedure:

  • Sample Selection: Analyze the same set of quality control (QC) samples and incurred study samples using both analytical methods. A minimum of three QC levels (low, medium, high) should be used, with at least three replicates at each level.

  • Acceptance Criteria: The mean concentration of the QC samples obtained by the two methods should be within a predefined percentage difference, typically ±15%. For incurred samples, the percentage difference between the values obtained by the two methods should be within ±20% for at least two-thirds of the samples.

  • Data Analysis: Statistically compare the results from the two methods. This can include calculating the percentage bias between the methods for each sample and assessing the overall correlation.

Visualizing the Cross-Validation Workflow

A clear understanding of the experimental workflow is essential for implementing a successful cross-validation study.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep_qc Prepare QC Samples (Low, Medium, High) analysis_m1 Analyze Samples with Method 1 (e.g., HPLC-UV) prep_qc->analysis_m1 analysis_m2 Analyze Samples with Method 2 (e.g., LC-MS/MS) prep_qc->analysis_m2 prep_is Select & Prepare Incurred Samples prep_is->analysis_m1 prep_is->analysis_m2 compare_qc Compare QC Results analysis_m1->compare_qc compare_is Compare Incurred Sample Results analysis_m1->compare_is analysis_m2->compare_qc analysis_m2->compare_is stats Statistical Analysis (% Bias, Correlation) compare_qc->stats compare_is->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for the cross-validation of two analytical methods.

Glutathione Conjugation and Metabolism Pathway

Understanding the metabolic pathway of glutathione conjugation is fundamental to the analysis of its downstream products.

xenobiotic Electrophilic Xenobiotic/ Metabolite gs_conjugate Glutathione Conjugate (GS-X) xenobiotic->gs_conjugate Conjugation gsh Glutathione (GSH) gsh->gs_conjugate gst Glutathione S-Transferase (GST) gst->gs_conjugate cys_gly_conjugate Cysteinylglycine Conjugate gs_conjugate->cys_gly_conjugate - Glutamate ggt γ-Glutamyltranspeptidase ggt->cys_gly_conjugate cys_conjugate Cysteine Conjugate cys_gly_conjugate->cys_conjugate - Glycine dp Dipeptidase dp->cys_conjugate ma Mercapturic Acid (Excreted in Urine) cys_conjugate->ma + Acetyl-CoA nat N-Acetyltransferase nat->ma

Caption: Mercapturic acid pathway for xenobiotic metabolism.

References

A Comparative Analysis of S-(N-Methylcarbamoyl)glutathione and Other Glutathione Adducts in Bioactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) (GSH) conjugation is a critical phase II metabolic process, primarily functioning as a detoxification pathway for a vast array of xenobiotics and endogenous electrophiles. Catalyzed by glutathione S-transferases (GSTs), this process increases the water solubility of compounds, facilitating their excretion. However, a growing body of evidence reveals a paradoxical role for GSH conjugation, where it can lead to the formation of reactive metabolites, a process termed "bioactivation". These bioactivated glutathione adducts can be more toxic than the parent compound, leading to cellular damage, organ toxicity, and idiosyncratic drug reactions.

This guide provides a comparative analysis of S-(N-Methylcarbamoyl)glutathione, a reactive adduct of significant toxicological interest, and other major classes of glutathione adducts implicated in bioactivation. We will delve into their formation, mechanisms of toxicity, and the experimental methodologies used for their study.

S-(N-Methylcarbamoyl)glutathione: A Reactive Carbamoylating Agent

S-(N-Methylcarbamoyl)glutathione is formed from the reaction of methyl isocyanate (MIC) with glutathione. Unlike many glutathione conjugates that represent a terminal detoxification step, S-(N-Methylcarbamoyl)glutathione is a chemically reactive and unstable intermediate. Its significance lies in its ability to act as a transport form of the highly reactive methyl isocyanate.

The thioester linkage in S-(N-Methylcarbamoyl)glutathione is susceptible to nucleophilic attack. This allows the N-methylcarbamoyl group to be transferred to other biological nucleophiles, such as the thiol groups on cysteine residues in proteins. This process, known as carbamoylation, can lead to enzyme inactivation and widespread cellular dysfunction, contributing to the systemic toxicity observed after exposure to methyl isocyanate. The reaction is reversible, allowing the glutathione conjugate to act as a carrier, releasing the isocyanate far from the initial site of conjugation.

G Bioactivation of Methyl Isocyanate MIC Methyl Isocyanate (MIC) CH₃-N=C=O SMG S-(N-Methylcarbamoyl)glutathione (Reactive Adduct) MIC->SMG Conjugation GSH Glutathione (GSH) GSH->SMG CarbamoylatedProtein Carbamoylated Protein (Inactive/Modified) SMG->CarbamoylatedProtein Carbamoylation (Transfer of CH₃-N-C=O) Protein Cellular Protein (with Nucleophilic Sites, e.g., Cys-SH) Protein->CarbamoylatedProtein Toxicity Cellular Dysfunction & Toxicity CarbamoylatedProtein->Toxicity

Caption: Bioactivation of Methyl Isocyanate.

Comparative Analysis with Other Bioactivated Glutathione Adducts

While the carbamoylating potential of S-(N-Methylcarbamoyl)glutathione is a distinct mechanism, other glutathione adducts lead to toxicity through different pathways. The table below compares key classes of these adducts.

Parent Compound Class Example Glutathione Adduct/Intermediate Reactive Intermediate Mechanism of Toxicity Primary Target Organ
Isocyanates Methyl IsocyanateS-(N-Methylcarbamoyl)glutathioneParent Isocyanate (released)Carbamoylation of proteins and other nucleophiles.Systemic
Vicinal Dihaloalkanes 1,2-DibromoethaneS-(2-bromoethyl)glutathioneGlutathione episulfonium ionAlkylation of DNA (genotoxicity).Liver, Kidney
Haloalkenes TrichloroetheneS-(Dichlorovinyl)glutathione (DCVG)S-(Dichlorovinyl)-L-cysteine (DCVC)Processed by β-lyase to a reactive thiol that causes mitochondrial damage and covalent binding.Kidney
Aromatic Amines/Amides NomifensineNomifensine-GSH sulfinamidesNitrenium ionCovalent binding to macromolecules, oxidative stress.Liver, Kidney
Quinone-forming Drugs Acetaminophen3-(Glutathion-S-yl)acetaminophenN-acetyl-p-benzoquinone imine (NAPQI)Depletion of GSH followed by covalent binding to cellular proteins, leading to oxidative stress and necrosis.Liver
Alkylating Agents (Chemotherapy) CyclophosphamideGlutathione conjugate of phosphoramide (B1221513) mustardPhosphoramide mustardDNA cross-linking.Systemic (therapeutic and toxic effects)

linearity and range of detection for S-(N-Methylcarbamoyl)glutathione-d3 assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of validated analytical techniques for the quantification of glutathione (B108866), a key antioxidant, providing researchers with the data needed to select the most appropriate method for their studies.

Introduction

Glutathione plays a critical role in cellular defense against oxidative stress, and its quantification is essential in various fields of research, including drug development and toxicology. This guide compares the linearity and range of detection of several common analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Comparison of Assay Performance

The following table summarizes the linearity and range of detection for various published methods for the quantification of glutathione (GSH) and glutathione disulfide (GSSG). These methods offer a range of sensitivities and dynamic ranges suitable for different biological matrices.

MethodAnalyteLinearity RangeLower Limit of Quantification (LLOQ)
LC-MS/MS GSH0.25 - 10,000 nM1 nM
GSSG0.25 - 10,000 nM1 nM
HPLC-ECD GSH0.01 - 80 µmol/LNot Specified
Spectrophotometric GSH & GSSG0.1 - 2.5 µM (GSSG), 0.2 - 5 µM (GSH)0.1 µM (GSSG)
LC-MS/MS (Human Plasma) GSHNot Specified4.99 nM
GSSGNot Specified3.65 nM
Sequential Injection Analysis GSH0.6 - 80 µM0.67 µM

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

1. LC-MS/MS for S-(N,N-diethylcarbamoyl)glutathione (Carbamathione)

This method, developed for a similar carbamoyl-glutathione derivative, provides a strong starting point for the analysis of S-(N-Methylcarbamoyl)glutathione.

  • Sample Preparation:

    • Precipitate proteins in plasma samples using perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte.

  • Chromatography:

    • Column: Alltech Altima C-18 (50 mm x 2.1 mm i.d., 3 µm particles).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate, methanol, and formic acid (99:1:0.06, v/v/v).

    • Mobile Phase B: Methanol, 10 mM ammonium formate, and formic acid (99:1:0.06, v/v/v).

    • Gradient: A 20-minute linear gradient from 95% aqueous to 95% organic.

    • Flow Rate: 0.3 ml/min.

  • Mass Spectrometry:

    • Instrument: Micromass Quattro Ultima "triple" quadrupole mass spectrometer with an ESI interface.

    • Mode: Positive ion mode, Selected Reaction Monitoring (SRM).

    • Transitions: m/z 407 -> 100 and 175 for carbamathione.

2. HPLC-ECD for Reduced Glutathione (GSH)

A rapid and sensitive method for the direct quantification of GSH without derivatization.

  • Sample Preparation:

    • Homogenize cultured cells or tissue samples.

    • Precipitate proteins with an appropriate agent.

    • Centrifuge and filter the supernatant.

  • Chromatography:

    • Column: Fused-core column.

    • Mobile Phase: 50 mM sodium phosphate (B84403) (pH 3.0).

    • Flow Rate: Isocratic elution.

    • Run Time: 5 minutes.

  • Detection:

    • Detector: Coulometric electrochemical detector.

3. Spectrophotometric Enzymatic Recycling Assay for Total Glutathione

A widely used method for determining total glutathione (GSH + GSSG) levels.[1][2]

  • Principle: Based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG is recycled to GSH by glutathione reductase.[1][2]

  • Procedure:

    • Prepare cell or tissue extracts.

    • To a 96-well plate, add the sample and the reaction mixture containing DTNB, glutathione reductase, and NADPH.

    • Incubate at room temperature and measure the absorbance at 412 nm over time.

    • Quantify glutathione concentration using a standard curve.

Workflow and Process Visualization

The following diagrams illustrate the typical experimental workflow for the analysis of glutathione and related compounds.

General Workflow for Glutathione Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with Perchloric Acid) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography Separation SupernatantCollection->LC_Separation Spectrophotometry Spectrophotometric Detection SupernatantCollection->Spectrophotometry MS_Detection Mass Spectrometry Detection (LC-MS/MS) LC_Separation->MS_Detection ECD_Detection Electrochemical Detection (HPLC-ECD) LC_Separation->ECD_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration ECD_Detection->PeakIntegration Quantification Quantification Spectrophotometry->Quantification StandardCurve Standard Curve Generation PeakIntegration->StandardCurve StandardCurve->Quantification

General Workflow for Glutathione Analysis

LC-MS/MS Workflow for Carbamoyl-Glutathione start Start: Plasma Sample protein_precipitation Protein Precipitation (Perchloric Acid) start->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC Column supernatant->inject lc_separation Gradient Elution (C18 Column) inject->lc_separation ms_ionization Electrospray Ionization (Positive Mode) lc_separation->ms_ionization ms_analysis Tandem MS Analysis (SRM) ms_ionization->ms_analysis data_processing Data Processing (Quantification) ms_analysis->data_processing end End: Concentration Result data_processing->end

LC-MS/MS Workflow for Carbamoyl-Glutathione

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S-(N-Methylcarbamoyl)glutathione-d3. The following procedures are designed to ensure user safety and proper management of the compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing from potential contamination.
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles are required to protect against splashes.
Respiratory Protection Not generally requiredBased on the available data for similar non-hazardous compounds, respiratory protection is not expected to be necessary under normal handling conditions. If the material is in a dusty form or if aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize dust generation and accumulation[2].

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory area[2].

Storage:

  • Store the compound in a tightly sealed container.

  • Recommended storage is in a refrigerator at 2-8°C[1].

  • Keep away from incompatible materials such as strong oxidizing agents[2].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidance. In general:

  • Waste Chemical: Collect in a designated and properly labeled waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Perform Experiment Perform Experiment Dissolve/Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: General laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.